4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHACSBPYOBEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618457 | |
| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28938-17-2 | |
| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, with a focus on the methylation of 4,5-dibromo-1H-1,2,3-triazole, discusses the critical aspect of regioselectivity, and provides detailed experimental protocols.
Introduction
1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science due to their unique chemical properties and diverse biological activities. The dibrominated and N-methylated derivative, this compound, serves as a valuable building block for the synthesis of more complex molecules. The primary challenge in its synthesis lies in the regioselective methylation of the triazole ring, which can lead to the formation of two possible isomers: the desired N2-methylated product and the N1-methylated byproduct. This guide will address this challenge and provide a detailed protocol for its synthesis and purification.
Synthetic Pathway Overview
The principal route for the synthesis of this compound involves the direct methylation of 4,5-dibromo-1H-1,2,3-triazole. This reaction is typically carried out using an alkylating agent, such as iodomethane, in the presence of a base. The choice of reaction conditions, including the solvent and base, can influence the ratio of the resulting N1 and N2 isomers.
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[1]
Materials:
-
4,5-Dibromo-1H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
10% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: To a solution of 4,5-dibromo-1H-1,2,3-triazole (0.401 g, 1.768 mmol) in DMF (6 mL) in a round-bottom flask, add potassium carbonate (0.366 g, 2.65 mmol).
-
Methylation: Cool the mixture to 0 °C using an ice-water bath. Add iodomethane (0.116 mL, 1.856 mmol) dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, additional iodomethane can be added, and the reaction can be allowed to warm to room temperature and stirred for a longer duration.
-
Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Washing: Wash the combined organic layers with 10% LiCl solution (1 x) and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of 0-100% ethyl acetate in hexanes. The two isomers, this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole, will elute as separate peaks. The desired 2-methyl isomer is typically the first to elute.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃Br₂N₃ | [2] |
| Molecular Weight | 240.88 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| CAS Number | 28938-17-2 | [1] |
Table 2: Summary of a Representative Synthesis of this compound [1]
| Parameter | Value |
| Starting Material | 4,5-Dibromo-1H-1,2,3-triazole |
| Reagents | Iodomethane, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Flash Chromatography |
| Yield of this compound | 61.2% |
| Yield of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole | Not explicitly stated in this specific experiment, but it is the second eluting peak. |
Table 3: Spectroscopic Data for this compound
| Data Type | Observed Values | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.17 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃) | δ 124.2, 43.0 |
Note: Further characterization data such as melting point, detailed IR, and mass spectrometry should be obtained for the purified product to confirm its identity and purity.
Regioselectivity in Methylation
The methylation of 4,5-dibromo-1H-1,2,3-triazole can occur on either the N1 or N2 nitrogen atoms of the triazole ring, leading to a mixture of isomers. The formation of the desired this compound (N2-isomer) versus the 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer) is a key challenge.
Factors influencing the regioselectivity include:
-
Steric Hindrance: The bromine atoms at the 4 and 5 positions may sterically hinder the approach of the methylating agent to the N1 position, potentially favoring N2 methylation.
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms influences the electron density at the different nitrogen atoms, which can affect the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio. For instance, different solvents can solvate the triazole anion differently, thereby influencing the accessibility of the nitrogen atoms to the electrophile.
The provided experimental protocol demonstrates that a significant amount of the N2-isomer can be obtained, and crucially, that the two isomers can be successfully separated using flash chromatography.[1] Further optimization of reaction conditions could potentially lead to higher regioselectivity.
Conclusion
The synthesis of this compound is a feasible process for researchers in the field of medicinal and materials chemistry. The primary synthetic route via methylation of 4,5-dibromo-1H-1,2,3-triazole presents a challenge in controlling regioselectivity. However, as demonstrated in the provided protocol, the desired N2-isomer can be obtained in good yield and effectively separated from its N1-isomer. This guide provides the necessary foundational knowledge and a detailed experimental procedure to aid researchers in the successful synthesis and purification of this valuable chemical intermediate. For any application, it is imperative to fully characterize the final product to ensure its identity and purity.
References
An In-depth Technical Guide to 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
CAS Number: 28938-17-2
This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data on its chemical properties, synthesis, safety, and potential applications, while also highlighting areas where information is limited.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | [PubChem][1] |
| Molecular Weight | 240.88 g/mol | [PubChem][1] |
| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole | |
| CAS Number | 28938-17-2 | [PubChem][1] |
| Density (predicted) | 2.49 ± 0.1 g/cm³ (at 20 °C) | [参比制剂][2] |
| Computed Properties | ||
| XLogP3 | 1.4 | [PubChem][1] |
| H-Bond Donor Count | 0 | [PubChem][1] |
| H-Bond Acceptor Count | 3 | [PubChem][1] |
Synthesis and Purification
The synthesis of this compound typically involves the methylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction can produce a mixture of the N1 and N2 methylated isomers, requiring careful control of reaction conditions and purification to isolate the desired 2-methyl product.
Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole
A general procedure for the methylation of 4,5-dibromo-2H-1,2,3-triazole is described in a Chinese patent (CN102408385A). The following is a representative protocol based on available literature[3][4]:
-
Materials:
-
4,5-dibromo-2H-1,2,3-triazole
-
Iodomethane (or another methylating agent)
-
Potassium carbonate (or another base)
-
N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (for extraction)
-
Hexane (for precipitation)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
Dissolve 4,5-dibromo-2H-1,2,3-triazole in a suitable solvent such as DMF or THF in a reaction flask.
-
Add a base, such as potassium carbonate, to the mixture.
-
Cool the reaction mixture to a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add the methylating agent, such as iodomethane, to the cooled mixture.
-
Allow the reaction to proceed, potentially with gradual warming to room temperature or slightly above (e.g., 35-40 °C), while monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding water.
-
If THF was used as the solvent, it may be removed by distillation.
-
Extract the aqueous mixture with an organic solvent like methyl tert-butyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase under reduced pressure.
-
The purification of the desired 2-methyl isomer from the 1-methyl isomer can be challenging. The literature describing a similar synthesis reports the precipitation of the 1-methyl isomer by adding hexane to a solution of the crude product in methyl tert-butyl ether.[3] It is inferred that the 2-methyl isomer may remain in the filtrate and require further purification steps such as column chromatography for isolation.
-
Note: The regioselectivity of the methylation can be influenced by the choice of solvent, base, and methylating agent. The separation of the N1 and N2 isomers is a critical step in obtaining the pure desired product.
Analytical Characterization
While publicly available spectra are limited, a Chinese patent provides some nuclear magnetic resonance (NMR) data for this compound.[5]
-
¹H NMR (400 MHz, CDCl₃): δ 4.17 (s, 3H)
-
¹³C NMR (400 MHz, CDCl₃): δ 124.2, 43.0
Several commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and mass spectrometry upon request.[6][7][8]
Safety and Handling
Detailed safety data for this compound is not extensively published. However, based on the safety data sheets for the precursor 4,5-dibromo-2H-1,2,3-triazole and related compounds, the following hazards are identified[9][10]:
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
-
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Applications in Drug Development and Research
While specific applications of this compound in drug development are not detailed in the available literature, the broader class of substituted triazoles are of significant interest in medicinal chemistry.[11][12] Dibrominated triazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules through functionalization of the carbon-bromine bonds.
The 1,2,3-triazole core is considered a privileged scaffold in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.[11]
The bromine atoms in this compound can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce a variety of substituents at the 4 and 5 positions of the triazole ring. This allows for the generation of libraries of diverse compounds for screening against various biological targets.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship: Potential Utility in Medicinal Chemistry
Caption: Potential utility of this compound as a scaffold in medicinal chemistry.
Conclusion
This compound is a chemical intermediate with potential as a versatile building block in synthetic and medicinal chemistry. While its synthesis is documented, detailed information regarding its physical properties, specific biological activities, and direct applications in drug development is scarce in the public domain. The presence of two bromine atoms on the stable 1,2,3-triazole core suggests its utility in the generation of diverse molecular libraries for drug discovery efforts. Further research is required to fully elucidate the pharmacological potential of this compound and its derivatives. Researchers are advised to consult supplier-specific documentation for detailed handling and safety information.
References
- 1. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. This compound | 28938-17-2 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]
- 6. This compound(28938-17-2) 1H NMR [m.chemicalbook.com]
- 7. 28938-17-2 | this compound | Triazoles | Ambeed.com [ambeed.com]
- 8. 28938-17-2|this compound|BLD Pharm [fr.bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Molecular Structure of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Abstract
This document provides a comprehensive technical overview of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The guide is intended for researchers, chemists, and professionals in drug development, detailing its chemical structure, physicochemical properties, synthesis, and known reactivity. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.
Chemical Identity and Molecular Structure
This compound is a five-membered aromatic heterocycle belonging to the triazole family, characterized by two bromine substituents at positions 4 and 5, and a methyl group at the N2 position of the triazole ring.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole[1] |
| CAS Number | 28938-17-2[1][2][3][4][5] |
| Molecular Formula | C₃H₃Br₂N₃[1][2][6] |
| Molecular Weight | 240.88 g/mol [1][2][6] |
Table 2: Structural Representations
| Format | String |
|---|---|
| SMILES | CN1N=C(C(=N1)Br)Br[1] |
| InChI | InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3[1] |
| InChIKey | BNHACSBPYOBEEC-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of the molecule, which are valuable for predicting its behavior in various chemical and biological systems.
Table 3: Computed Physicochemical Data
| Property | Value |
|---|---|
| XLogP3 | 2.3[1] |
| Topological Polar Surface Area | 30.7 Ų[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Formal Charge | 0 |
| Complexity | 78.6[1] |
Synthesis and Characterization
Synthetic Protocol
The synthesis of N-methylated 4,5-dibromotriazoles typically involves the alkylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction generally produces a mixture of the N1 and N2 isomers, which must then be separated. A detailed protocol for a related synthesis is described below.[2][3]
Experimental Protocol: N-methylation of 4,5-dibromo-2H-1,2,3-triazole
-
Reaction Setup: 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole is dissolved in 90 mL of tetrahydrofuran (THF).[2][3]
-
Base Addition: 6.1 g (44.2 mmol) of potassium carbonate is added to the solution, and the mixture is cooled to -10 °C.[2][3]
-
Alkylation: 7.5 g (53 mmol) of iodomethane is added slowly to the cooled reaction mixture.[2][3]
-
Reaction Progression: The system is warmed to 35-40 °C and stirred continuously until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).[2][3]
-
Workup: The reaction is quenched by adding 50 mL of water. The THF is subsequently removed by distillation.[2][3]
-
Extraction: The aqueous residue is extracted with methyl tert-butyl ether, and the combined organic phases are dried with anhydrous magnesium sulfate.[2][3]
-
Purification: The solvent is removed under reduced pressure. The resulting isomers (4,5-Dibromo-1-methyl-1H-1,2,3-triazole and this compound) would then require separation, typically via column chromatography, to isolate the desired 2-methyl product. The referenced procedure focuses on the precipitation and isolation of the 1-methyl isomer.[2][3]
References
- 1. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 28938-17-2 [chemicalbook.com]
- 4. prayoglife.com [prayoglife.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. cyclicpharma.com [cyclicpharma.com]
An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a methylated triazole core with two bromine substituents, offers unique electronic properties and versatile reactivity for the synthesis of more complex molecules. The 1,2,3-triazole moiety is a well-recognized pharmacophore due to its metabolic stability and ability to participate in hydrogen bonding, making its derivatives promising candidates for drug discovery.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.
Core Chemical Properties
General and Computed Properties
| Property | Value | Source |
| CAS Number | 28938-17-2 | [6] |
| Molecular Formula | C₃H₃Br₂N₃ | [6] |
| Molecular Weight | 240.88 g/mol | [6] |
| Exact Mass | 238.86937 Da | [7] |
| Appearance | White to light yellow solid | [1] |
| Polarizability | 78.6 (units not specified) | [7] |
| Monoisotopic Mass | 238.86937 Da | [7] |
Synthesis
The primary route for the synthesis of this compound involves the regioselective methylation of 4,5-dibromo-2H-1,2,3-triazole.[6][8]
Experimental Protocol: Methylation of 4,5-Dibromo-2H-1,2,3-triazole
Materials:
-
4,5-dibromo-2H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
10% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a solution of 4,5-dibromo-1H-1,2,3-triazole (1.0 equivalent) in DMF at 0 °C (ice-water bath), add potassium carbonate (1.5 equivalents).
-
Add iodomethane (1.05 equivalents) dropwise to the stirring mixture.
-
Allow the reaction to stir for 1 hour at 0 °C and then warm to room temperature, monitoring the reaction progress by HPLC. If the reaction is incomplete, additional iodomethane can be added.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL for a 0.4 g scale reaction).
-
Wash the combined organic layers with 10% LiCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in hexanes. This compound is typically the first isomer to elute.[6]
Diagram of Synthesis Workflow:
References
- 1. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-2-methyl-2H-1,2,3-triazole | CymitQuimica [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 28938-17-2 [chemicalbook.com]
Spectroscopic and Synthetic Profile of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of two bromine atoms on the 1,2,3-triazole core provides multiple sites for further functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries. The 1,2,3-triazole moiety is a well-recognized pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, rendering it a privileged structure in drug discovery.[1] This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development based on the known biological activities of related triazole derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 28938-17-2 | [2] |
| Molecular Formula | C₃H₃Br₂N₃ | [2] |
| Molecular Weight | 240.88 g/mol | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Solvent | Reference |
| 4.17 ppm | singlet | CDCl₃ | [2] |
Table 2: ¹³C NMR Spectroscopic Data
No experimental ¹³C NMR data for this compound has been identified in the reviewed literature. However, based on computational predictions and data from similar brominated triazole structures, the chemical shifts for the methyl carbon and the two triazole ring carbons are expected in the regions of approximately 35-45 ppm and 120-140 ppm, respectively.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Specific experimental IR data for this compound is not available. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2950-3000 | C-H stretch (methyl) |
| ~1450-1480 | C-N stretch (triazole ring) |
| ~1100-1200 | N-N stretch (triazole ring) |
| ~600-700 | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
While a specific experimental mass spectrum is not available, the fragmentation pattern of this compound under electron ionization is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z 241 (with isotopes of Br contributing to peaks at 239 and 243).
| m/z | Fragment |
| 241 | [C₃H₃Br₂N₃]⁺ (Molecular Ion) |
| 212 | [C₃H₃Br₂N]⁺ (Loss of N₂) |
| 132 | [C₂H₃BrN]⁺ (Further fragmentation) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 4,5-dibromo-1H-1,2,3-triazole.[2]
Materials:
-
4,5-dibromo-1H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,5-dibromo-1H-1,2,3-triazole in DMF at 0 °C, add potassium carbonate.
-
Add iodomethane dropwise to the cooled solution.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.[2]
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to ¹H NMR.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, the broader class of substituted 1,2,3-triazoles has shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The dibromo-substitution on this triazole makes it a versatile intermediate for introducing various functional groups through cross-coupling reactions, which is a key strategy in structure-activity relationship (SAR) studies for lead optimization.[3]
For instance, substituted triazoles have been investigated as inhibitors of various enzymes and as ligands for different receptors. The general mechanism often involves the triazole ring acting as a bioisostere for other functional groups or participating in key binding interactions with the biological target.
Caption: Drug discovery pathway utilizing the target compound.
Conclusion
This compound represents a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents and functional materials. This guide provides the currently available spectroscopic data and outlines the necessary experimental protocols for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties and to explore its biological activities, which will undoubtedly open new avenues for its application in drug discovery and development.
References
In-Depth Technical Guide: NMR Analysis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound of interest in synthetic chemistry. Due to the absence of publicly available experimental NMR data, this document presents expected chemical shift ranges based on the analysis of similar structures. It also includes a detailed experimental protocol for the synthesis of the compound and a general procedure for its NMR analysis.
Introduction
This compound (CAS No: 28938-17-2) is a substituted triazole with the molecular formula C₃H₃Br₂N₃ and a molecular weight of 240.88 g/mol .[1] The structural elucidation of such compounds is heavily reliant on spectroscopic techniques, with NMR spectroscopy being the most powerful tool for determining the precise arrangement of atoms. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a foundational experimental framework for its analysis.
Data Presentation: Expected NMR Spectral Data
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| N-C H₃ | 40 - 45 |
| C 4-Br / C 5-Br | 125 - 135 |
Experimental Protocols
The following protocols describe the synthesis of this compound and a general procedure for its NMR analysis.
Synthesis of this compound
This synthesis protocol is adapted from established methods for the N-alkylation of triazoles.
Materials:
-
4,5-Dibromo-1H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4,5-dibromo-1H-1,2,3-triazole in DMF, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add iodomethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
NMR Sample Preparation and Analysis
Materials:
-
This compound (purified)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Visualizations
The following diagrams illustrate the synthesis workflow and a general overview of the NMR analysis process.
Caption: Synthesis of this compound.
Caption: General workflow for NMR analysis.
Conclusion
This technical guide provides a foundational understanding of the NMR analysis of this compound. While experimental spectral data is not currently available in public databases, the expected chemical shifts have been outlined to aid researchers in their analytical endeavors. The provided synthesis and NMR analysis protocols offer a practical starting point for the characterization of this and similar triazole derivatives. Further research to obtain and publish the experimental NMR spectra of this compound would be a valuable contribution to the chemical science community.
References
physical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical and chemical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound of interest as a synthetic building block. Due to the limited availability of experimental data in publicly accessible literature, this document primarily reports computed properties and a general synthesis protocol.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | [1][2] |
| Molecular Weight | 240.88 g/mol | [1][2][3] |
| CAS Number | 28938-17-2 | [1][2][4] |
| IUPAC Name | 4,5-dibromo-2-methyl-1,2,3-triazole | [1] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Density | Data not available | [3] |
| Calculated XLogP3 | 2.3 | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the N-methylation of a 4,5-dibromo-1H-1,2,3-triazole precursor. It is important to note that the methylation of triazoles can result in a mixture of N-1 and N-2 substituted isomers, necessitating careful purification and characterization to isolate the desired product.
Experimental Protocol: N-Methylation of 4,5-dibromo-2H-1,2,3-triazole
The following protocol describes the synthesis of the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[4][5] A similar procedure would likely be employed for the synthesis of the 2-methyl isomer, with subsequent separation of the isomeric products.
Materials:
-
4,5-dibromo-2H-1,2,3-triazole (10.0 g, 44.1 mmol)
-
Potassium carbonate (6.1 g, 44.2 mmol)
-
Iodomethane (7.5 g, 53 mmol)
-
Tetrahydrofuran (THF), 90 mL
-
Methyl tert-butyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran in a suitable reaction vessel.
-
Add 6.1 g (44.2 mmol) of potassium carbonate to the solution to act as a base.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
-
Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Remove the tetrahydrofuran (~90 mL) by distillation under reduced pressure.
-
Extract the aqueous residue with methyl tert-butyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase to dryness under reduced pressure.
-
To the residual solid, add 10 mL of methyl tert-butyl ether.
-
Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.
-
Continue stirring for 1 to 2 hours at room temperature after the addition of hexane is complete.
-
Collect the solid product by filtration. This procedure yielded 5.8 g (57% yield) of pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[5]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.
As this compound is primarily a synthetic intermediate, there is no information available regarding its involvement in biological signaling pathways. Researchers interested in the detailed synthesis and reactivity of this compound and its isomers are encouraged to consult specialized chemical literature, such as the Journal of the Chemical Society, Perkin Transactions 1, which has published on the synthesis of substituted 4,5-dibromo-1,2,3-triazoles.
References
- 1. prayoglife.com [prayoglife.com]
- 2. This compound - CAS:28938-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4,5-dibromo-1-methyl-1H-1,2,3-triazole | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 28938-17-2 [chemicalbook.com]
- 5. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
starting materials for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the bromination of 1H-1,2,3-triazole, followed by the regioselective methylation of the resulting dibrominated intermediate.
Core Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step sequence starting from commercially available 1H-1,2,3-triazole.
-
Bromination of 1H-1,2,3-triazole: The first step involves the electrophilic bromination of the triazole ring to yield 4,5-Dibromo-1H-1,2,3-triazole. This reaction is typically carried out using a suitable brominating agent.
-
N-Methylation of 4,5-Dibromo-1H-1,2,3-triazole: The subsequent step is the methylation of the dibrominated triazole. This reaction can lead to two isomeric products: the desired this compound and the isomeric 4,5-Dibromo-1-methyl-1H-1,2,3-triazole. The regioselectivity of this step is a critical consideration.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Bromination | 1H-1,2,3-triazole | 4,5-Dibromo-1H-1,2,3-triazole | Bromine or N-bromosuccinimide | 78% | [1] |
| Methylation | 4,5-Dibromo-1H-1,2,3-triazole | This compound | Iodomethane, Potassium Carbonate, THF | 45% | |
| Methylation | 4,5-Dibromo-1H-1,2,3-triazole | 4,5-Dibromo-1-methyl-1H-1,2,3-triazole | Iodomethane, Potassium Carbonate, THF | 57% | [2] |
| Methylation | 4,5-Dibromo-1H-1,2,3-triazole | This compound | Iodomethane, Potassium Carbonate, DMF | 61.2% | [2] |
Experimental Protocols
Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole (Intermediate)
Materials:
-
1H-1,2,3-triazole
-
Bromine or N-bromosuccinimide
-
Appropriate solvent (e.g., water, acetic acid)
-
Sodium hydroxide solution
Procedure:
A general procedure involves the reaction of 1H-1,2,3-triazole with a brominating agent. For instance, 1H-1,2,3-triazole can be treated with an aqueous solution of bromine in the presence of sodium hydroxide at room temperature. The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC). The product, 4,5-Dibromo-1H-1,2,3-triazole, can then be isolated by filtration, washed with water, and dried. A reported yield for this transformation is 78%.[1]
Step 2: Synthesis of this compound (Target Compound)
Materials:
-
4,5-Dibromo-1H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a solution of 4,5-Dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in anhydrous tetrahydrofuran (90 mL) is added potassium carbonate (6.1 g, 44.2 mmol).
-
The mixture is cooled to -10 °C in an ice-salt bath.
-
Iodomethane (7.5 g, 53 mmol) is added dropwise to the cooled suspension.
-
The reaction mixture is allowed to warm to room temperature and then heated to 35-40 °C, stirring continuously until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of 50 mL of water.
-
The tetrahydrofuran is removed under reduced pressure.
-
The aqueous residue is extracted with methyl tert-butyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is a mixture of this compound and 4,5-Dibromo-1-methyl-1H-1,2,3-triazole.
-
Separation of Isomers: The two isomers can be separated by fractional crystallization or column chromatography. A procedure describes adding 10 mL of methyl tert-butyl ether to the residual solid, followed by the slow dropwise addition of 70 mL of hexane to precipitate the 4,5-dibromo-1-methyl-1H-1,2,3-triazole, which can be collected by filtration (5.8 g, 57% yield).[2] The filtrate contains the desired this compound.
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Characterization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a key heterocyclic compound. Due to the limited availability of public experimental data, this document combines reported data with theoretical expectations for its spectroscopic and physical properties.
Core Properties and Data
This compound, with the CAS Number 28938-17-2, is a substituted triazole derivative.[1][2][3][4][5] Its fundamental properties are summarized in the table below.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | [2][5] |
| Molecular Weight | 240.88 g/mol | [2][5] |
| CAS Number | 28938-17-2 | [1][2][3][4][5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.17 (s, 3H) | |
| ¹³C NMR | Not available | |
| Infrared (IR) Spectrum | Not available | |
| Mass Spectrum (MS) | Not available |
Synthesis and Experimental Protocol
The primary route for the synthesis of this compound is through the methylation of 4,5-dibromo-2H-1,2,3-triazole.[1] This reaction typically yields a mixture of the N1 and N2 methylated isomers, which can be separated by chromatography.
Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole
This protocol is based on established procedures for the N-methylation of triazoles.
Materials:
-
4,5-dibromo-2H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-dibromo-2H-1,2,3-triazole in anhydrous tetrahydrofuran in a round-bottom flask.
-
Add potassium carbonate to the solution, which acts as a base.
-
Cool the mixture in an ice-water bath.
-
Slowly add iodomethane dropwise to the cooled and stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomers.
Spectroscopic Characterization (Expected)
-
¹H NMR: As reported, a single peak is expected for the methyl protons. The chemical shift at δ 4.17 ppm is consistent with a methyl group attached to a nitrogen atom in a heteroaromatic ring.
-
¹³C NMR: Two signals are anticipated in the aromatic region for the two bromine-substituted carbon atoms of the triazole ring. A single signal is expected in the aliphatic region for the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching and bending of the methyl group. The triazole ring vibrations would also be present, though their assignment can be complex.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 240.88 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key identifying feature.
Workflow and Pathway Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
Methodological & Application
Application Notes and Protocols for the Reactions of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the key reactions of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for related compounds and provide a starting point for the synthesis of novel 4,5-disubstituted-2-methyl-2H-1,2,3-triazole derivatives.
Introduction
This compound is a five-membered nitrogen-containing heterocycle. The presence of two bromine atoms offers reactive sites for various chemical transformations, making it a valuable scaffold for the introduction of diverse functionalities. The resulting 1,2,3-triazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2][3]. This document outlines protocols for key reactions such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Stille) and bromine-lithium exchange, which are fundamental for the functionalization of this triazole core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the selective substitution of one or both bromine atoms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the triazole core and various aryl or vinyl groups using a boronic acid or ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups[4][5][6].
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: Disubstitution can be achieved by using an excess of the boronic acid (2.2-2.5 equivalents) and adjusting the reaction time and temperature.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the triazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[7][8][9].
-
To a flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) salt like CuI (0.1 equiv.).
-
Evacuate the flask and backfill with an inert gas.
-
Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Stille Coupling
The Stille coupling involves the reaction of the dibromotriazole with an organotin compound, catalyzed by palladium, to form a new carbon-carbon bond. This method is particularly useful for creating complex molecules[1][10][11].
-
In a reaction tube, combine this compound (1.0 equiv.), the organostannane reagent (1.2 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Add a suitable anhydrous solvent, such as toluene or DMF.
-
Degas the mixture with an inert gas.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic phase, remove the solvent, and purify the residue by column chromatography.
Bromine-Lithium Exchange
Bromine-lithium exchange is a powerful method for the functionalization of aryl and heteroaryl bromides. In the case of 4,5-dibromo-2-substituted-1,2,3-triazoles, this reaction can be performed selectively at the 5-position at low temperatures, followed by quenching with an electrophile[12][13][14][15].
This protocol is adapted from the procedure for the analogous 2-methoxymethyl derivative and may require optimization.[12]
-
Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.0 equiv.) in hexanes, maintaining the low temperature.
-
Stir the mixture at -78 °C for 1 hour to ensure the formation of the lithiated intermediate.
-
Add the desired electrophile (1.1 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting 4-bromo-5-substituted-2-methyl-2H-1,2,3-triazole by column chromatography.
Note: Disubstitution can be attempted by using an excess of n-butyllithium (2.2 equivalents) and the electrophile.
Data Presentation
The following table summarizes the results of bromine-lithium exchange reactions performed on the closely related 4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole, which can serve as a predictive guide for the reactivity of the 2-methyl analog[12].
| Electrophile | Product | Yield (%) |
| H₂O | 4-Bromo-2-methoxymethyl-2H-1,2,3-triazole | 93 |
| CO₂ | 4-Bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylic acid | 71 |
| MeOCOCl | Methyl 4-bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylate | 85 |
| Ph₂CO | (4-Bromo-2-methoxymethyl-2H-1,2,3-triazol-5-yl)diphenylmethanol | 80 |
| (PhS)₂ | 4-Bromo-5-(phenylthio)-2-methoxymethyl-2H-1,2,3-triazole | 81 |
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for cross-coupling reactions.
Reaction Scheme for Bromine-Lithium Exchange
Caption: Bromine-Lithium exchange reaction pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Bromo-2-methyl-2H-1,2,3-triazole | 16681-67-7 | Benchchem [benchchem.com]
- 9. prayoglife.com [prayoglife.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1] The presence of two bromine atoms at the 4 and 5 positions of the triazole ring offers reactive handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of disubstituted 2-methyl-2H-1,2,3-triazole derivatives. This allows for extensive structure-activity relationship (SAR) studies and the development of novel molecular entities with tailored biological activities.
This document provides detailed application notes, experimental protocols, and key data for the use of this compound in synthetic applications, particularly in the construction of polysubstituted triazoles.
Key Applications
The primary utility of this compound lies in its capacity to undergo sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can be exploited to introduce different substituents at the C4 and C5 positions. Key transformations include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Bromine-Lithium Exchange: For the introduction of a wide range of electrophiles.
These reactions pave the way for the synthesis of complex molecules, including analogues of known bioactive compounds and novel chemical entities for drug discovery programs. For instance, the 1,2,3-triazole scaffold has been incorporated into molecules targeting a variety of diseases, including cancer, by inhibiting key signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-methylation of 4,5-dibromo-2H-1,2,3-triazole to yield the title compound.[2]
Materials:
-
4,5-Dibromo-2H-1,2,3-triazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to 35-40 °C, stirring continuously until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Remove the THF by distillation under reduced pressure.
-
Extract the aqueous residue with methyl tert-butyl ether.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Collect the solid product by filtration and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4,5-Dibromo-2H-1,2,3-triazole |
| Product | This compound |
| Yield | Typically 55-65% |
| Purity | >95% (by NMR) |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one and can be optimized for this compound.[3][4] This reaction can be performed sequentially to introduce two different aryl groups.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and the 2 M aqueous solution of K₂CO₃ (2 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Quantitative Data (based on analogous systems):
| Entry | Arylboronic Acid (eq.) | Product(s) | Expected Yield Range |
| 1 | Phenylboronic acid (1.1) | 4-Bromo-5-phenyl-2-methyl-2H-1,2,3-triazole | 40-60% |
| 2 | Phenylboronic acid (2.2) | 4,5-Diphenyl-2-methyl-2H-1,2,3-triazole | 70-90% |
| 3 | 4-Methoxyphenylboronic acid (1.1) | 4-Bromo-5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole | 45-65% |
| 4 | 4-Methoxyphenylboronic acid (2.2) | 4,5-Bis(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole | 75-95% |
Note: Yields are estimates based on reactions with a similar pyridazinone core and may require optimization for the triazole substrate.[3][4]
Protocol 3: General Procedure for Sonogashira Cross-Coupling
This is a general protocol for the Sonogashira coupling of halo-heterocycles and can be adapted for this compound. Regioselectivity can often be controlled by the choice of catalyst and reaction conditions.
Materials:
-
This compound
-
Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF or DMF (10 mL) followed by the amine base (e.g., TEA, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol for mono-substitution) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: Synthetic utility of this compound.
Inhibition of EGFR Signaling Pathway
Many 1,2,3-triazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1] The following diagram illustrates a simplified EGFR signaling cascade and the potential point of inhibition by a triazole-based drug candidate.
Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.
References
Application Notes and Protocols: Selective Functionalization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole via Bromine-Lithium Exchange
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the selective functionalization of 4,5-dibromo-2-methyl-2H-1,2,3-triazole at the 5-position via a bromine-lithium exchange reaction. This method allows for the introduction of a variety of functional groups, paving the way for the synthesis of novel triazole derivatives for potential applications in drug discovery and materials science. The protocol is adapted from established procedures for analogous 2-substituted 4,5-dibromo-2H-1,2,3-triazoles.
Introduction
The 1,2,3-triazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The selective functionalization of polysubstituted triazoles is a powerful strategy for generating molecular diversity in drug discovery programs. The bromine-lithium exchange reaction is a robust and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the 5-position is more susceptible to exchange with an organolithium reagent, leading to a reactive lithiated intermediate that can be trapped with various electrophiles.
Data Presentation
The following table summarizes the expected products and reported yields from the bromine-lithium exchange of a closely related analog, 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole, upon quenching with various electrophiles.[1] These yields are provided as a reference and may vary for the 2-methyl analog.
| Electrophile | Reagent | Product | Reported Yield (%)[1] |
| Proton Source | H₂O / NH₄Cl (aq) | 4-Bromo-2-methyl-2H-1,2,3-triazole | 71-93 |
| Carbon Dioxide | CO₂ (s) | 4-Bromo-2-methyl-2H-1,2,3-triazole-5-carboxylic acid | 71-93 |
| Chloroformate | ClCO₂Me | Methyl 4-bromo-2-methyl-2H-1,2,3-triazole-5-carboxylate | 71-93 |
| Ketone | Benzophenone | (4-Bromo-2-methyl-2H-1,2,3-triazol-5-yl)(diphenyl)methanol | 71-93 |
| Disulfide | (SMe)₂ or (SPh)₂ | 4-Bromo-5-(methylthio)-2-methyl-2H-1,2,3-triazole or 4-Bromo-2-methyl-5-(phenylthio)-2H-1,2,3-triazole | 71-93 |
Experimental Protocols
Note: This protocol is adapted from the procedure described for 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole and should be optimized for this compound.[1] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Selected electrophile (e.g., dry ice, benzophenone, dimethyl disulfide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure: General Bromine-Lithium Exchange and Electrophilic Quench
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous diethyl ether or tetrahydrofuran (e.g., 0.1-0.5 M concentration).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for a period of 30 to 60 minutes. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.0-1.2 eq) to the reaction mixture at -78 °C. For solid electrophiles like dry ice, add small pieces directly to the flask. For liquid electrophiles, add them dropwise via syringe.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired 5-substituted-4-bromo-2-methyl-2H-1,2,3-triazole.
Mandatory Visualizations
Caption: Experimental workflow for the bromine-lithium exchange of this compound.
Safety Precautions
Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. They should be handled with extreme care by trained personnel under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
References
Application Notes and Protocols for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a versatile building block in medicinal chemistry. The unique structural and electronic properties of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents.
Introduction
The 1,2,3-triazole moiety is a well-established pharmacophore in drug discovery, known for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of a molecule. The 4,5-disubstituted-2H-1,2,3-triazole scaffold, in particular, has shown significant promise in the development of potent and selective therapeutic agents. The presence of two bromine atoms in this compound offers synthetic handles for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate for the synthesis of a wide range of biologically active compounds. Its primary application lies in its ability to undergo sequential and regioselective functionalization at the 4- and 5-positions through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-methyl-2H-1,2,3-triazole core, facilitating structure-activity relationship (SAR) studies and lead optimization.
A notable application of the 4,5-disubstituted-2H-1,2,3-triazole scaffold is in the development of anti-cancer agents, particularly as cis-constrained analogues of natural products like combretastatin A-4.
Biological Activity of 4,5-Disubstituted-2-methyl-2H-1,2,3-triazole Analogs
While specific biological data for derivatives synthesized directly from this compound is not extensively published, the anti-cancer activity of structurally related 4,5-disubstituted-2H-1,2,3-triazoles has been evaluated. In a study focused on combretastatin A-4 analogues, a series of 4,5-diaryl-2H-1,2,3-triazoles were synthesized and tested against a panel of 60 human cancer cell lines. Several of these compounds demonstrated potent cytotoxic activity.[1]
Table 1: Growth Inhibition (GI50) Data for Selected 4,5-Diaryl-2H-1,2,3-triazole Analogs [1]
| Compound ID | 4-substituent | 5-substituent | Cell Line | GI50 (µM) |
| 2a | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | Leukemia (CCRF-CEM) | 0.058 |
| 2b | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | Leukemia (CCRF-CEM) | 0.045 |
| 2c | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | Leukemia (CCRF-CEM) | 0.038 |
| 2d | 3,4,5-trimethoxyphenyl | 4-bromophenyl | Leukemia (CCRF-CEM) | 0.032 |
| 2e | 3,4,5-trimethoxyphenyl | 4-iodophenyl | Leukemia (CCRF-CEM) | 0.025 |
| 2f | 3,4,5-trimethoxyphenyl | 3-hydroxyphenyl | Leukemia (CCRF-CEM) | 0.015 |
| 2g | 3,4,5-trimethoxyphenyl | 3-aminophenyl | Leukemia (CCRF-CEM) | 0.012 |
| 2h | 3,4,5-trimethoxyphenyl | 3-amino-4-methylphenyl | Leukemia (CCRF-CEM) | <0.01 |
| 2i | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | Leukemia (CCRF-CEM) | 0.021 |
| 2j | 3,4,5-trimethoxyphenyl | 3,4-dimethoxyphenyl | Leukemia (CCRF-CEM) | 0.049 |
Experimental Protocols
Synthesis of this compound
Protocol 1: N-methylation of 4,5-dibromo-2H-1,2,3-triazole
-
Dissolution: Dissolve 4,5-dibromo-2H-1,2,3-triazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.1 eq) or cesium carbonate (Cs₂CO₃, 1.1 eq) to the solution.
-
Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq), dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the monosubstitution of this compound with a boronic acid. Sequential reactions can be performed to achieve disubstitution.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
General Protocol for Sonogashira Cross-Coupling
This protocol outlines the coupling of a terminal alkyne with this compound.
Protocol 3: Sonogashira Cross-Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the amination of this compound.
Protocol 4: Buchwald-Hartwig Amination
-
Reaction Setup: Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for disubstituted triazoles.
Caption: Cross-coupling reactions of the triazole scaffold.
Caption: Proposed mechanism of action for anti-cancer triazoles.
References
Application Notes and Protocols: Developing Antifungal Agents from Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents derived from the triazole scaffold. Triazole-based compounds represent a significant class of antifungal agents, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The increasing incidence of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of new, more effective triazole derivatives.[4][5]
Mechanism of Action of Triazole Antifungal Agents
Triazole antifungals exert their effect by inhibiting the cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][6] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. By binding to the heme iron in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol.[6] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[3][7]
A secondary proposed mechanism of action involves the generation of reactive oxygen species (ROS) and oxidative stress, stemming from electron transfer processes involving the triazole ring.[8]
Caption: Mechanism of action of triazole antifungal agents targeting CYP51.
Experimental Protocols
Synthesis of Novel Triazole Derivatives
The synthesis of novel triazole derivatives often involves multi-step reactions. A common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to introduce diverse side chains to the triazole core.[6] Structure-activity relationship (SAR) studies guide the design of these derivatives to enhance their antifungal activity and pharmacological properties.[4]
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis of novel triazole derivatives.
A representative synthesis may involve the reaction of a substituted phenacyl halide with 1,2,4-triazole, followed by the introduction of a side chain through various chemical modifications.[9] The final products are typically purified by column chromatography and characterized by techniques such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structure.[6][10]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal isolates. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.
Protocol based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI 1640 medium (buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]
-
-
Preparation of Antifungal Agent Dilutions:
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours. For some species like Cryptococcus neoformans, incubation may be extended to 72 hours.[9][11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates or use a spectrophotometer to determine the MIC.
-
The MIC is the lowest concentration that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free growth control.[11]
-
In Vivo Efficacy Studies: Murine Systemic Infection Model
Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents. A commonly used model is the murine systemic infection model with Candida albicans or Aspergillus fumigatus.
Protocol:
-
Animal Husbandry:
-
Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide) to establish a robust infection.
-
House the animals in a controlled environment with access to food and water ad libitum.
-
-
Infection:
-
Prepare a standardized inoculum of the fungal pathogen.
-
Infect the mice intravenously (via the tail vein) with a lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Administer the novel triazole derivative to the infected mice at various doses, typically via oral or intraperitoneal routes.
-
Include a control group treated with a vehicle and a group treated with a standard antifungal drug (e.g., fluconazole, voriconazole) for comparison.
-
Treatment usually starts a few hours post-infection and continues for a specified duration (e.g., 7 days).
-
-
Evaluation of Efficacy:
-
Monitor the survival of the mice daily for a period of 14-21 days.
-
In some studies, euthanize a subset of animals at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain, lungs) by plating organ homogenates on an appropriate agar medium.
-
The efficacy of the compound is determined by the increased survival rate of treated mice compared to the control group and the reduction in fungal burden.
-
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity (MIC values in µg/mL) of representative novel triazole derivatives against various fungal pathogens, compared to standard antifungal drugs. Lower MIC values indicate higher potency.
Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives against Candida Species
| Compound | C. albicans | C. glabrata | C. krusei | C. parapsilosis | C. tropicalis |
| Novel Triazole 1 | 0.125 | 0.5 | 1 | 0.25 | 0.5 |
| Novel Triazole 2 | 0.0625 | 0.25 | 0.5 | 0.125 | 0.25 |
| Fluconazole | 0.5 - 4.0[13] | >64 | >64 | 1-4 | 2-8 |
| Voriconazole | 0.016 - 0.5[13] | 0.03-1 | 0.06-2 | 0.016-0.5 | 0.03-1 |
| Posaconazole | 0.016 - 1 | 0.03-2 | 0.06-2 | 0.03-1 | 0.03-1 |
| Itraconazole | 0.016 - 1 | 0.06-2 | 0.06-2 | 0.03-1 | 0.03-1 |
Note: Data for novel triazoles are representative examples from published studies. Data for standard drugs are compiled from sources indicating typical MIC ranges.[13]
Table 2: In Vitro Antifungal Activity of Novel Triazole Derivatives against Other Pathogenic Fungi
| Compound | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Microsporum gypseum |
| Novel Triazole 3 | 0.125 | 0.5 | 0.25 | 0.125 |
| Novel Triazole 4 | 0.0625 | 0.25 | 0.125 | 0.0625 |
| Fluconazole | 2-16 | >64 | 4-32 | 8-64 |
| Voriconazole | 0.03-1 | 0.25-2 | 0.03-1 | 0.06-2 |
| Posaconazole | 0.06-2 | 0.125-1 | 0.06-2 | 0.125-2 |
| Itraconazole | 0.06-2 | 0.125-1 | 0.03-1 | 0.06-2 |
Note: Data for novel triazoles are representative examples from published studies. Data for standard drugs are compiled from sources indicating typical MIC ranges.
Structure-Activity Relationship (SAR) and Drug Design
The development of potent triazole antifungals relies heavily on understanding the structure-activity relationship. Key structural features that influence antifungal activity include:
-
The Triazole Ring: Essential for binding to the heme iron of CYP51.
-
The Dihalophenyl Group: Commonly a 2,4-difluorophenyl group, which interacts with the active site of the enzyme.
-
The Side Chain: Modifications to the side chain can significantly impact the antifungal spectrum, potency, and pharmacokinetic properties of the compound. For example, the incorporation of piperazine or piperidine moieties has been shown to enhance antifungal activity.[6][14]
Molecular docking studies are often employed to predict the binding interactions of newly designed triazole derivatives with the active site of CYP51, aiding in the rational design of more potent inhibitors.[9][14]
Caption: Logical flow of structure-activity relationship studies in triazole drug development.
Conclusion
The development of novel triazole antifungal agents is a dynamic field driven by the need to overcome the challenges of drug resistance and to broaden the spectrum of activity against emerging fungal pathogens. The protocols and data presented in these application notes provide a framework for researchers engaged in the design, synthesis, and evaluation of new triazole derivatives. A systematic approach, combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, is crucial for the successful development of the next generation of triazole antifungals.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Syn2836, Syn2869, Syn2903, and Syn2921: New Series of Triazole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding. Derivatives of 1,2,3-triazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The starting material, 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, offers a versatile platform for the synthesis of novel bioactive compounds. The two bromine atoms at the C4 and C5 positions serve as reactive handles for the introduction of diverse chemical moieties through various cross-coupling reactions, enabling the generation of extensive small-molecule libraries for drug discovery.
This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical regulator of immune responses. Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment, making it a prime target for cancer immunotherapy.
Application Focus: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
The strategic functionalization of the this compound core allows for the synthesis of compounds designed to inhibit the IDO1 enzyme. By replacing the bromine atoms with carefully selected aryl, heteroaryl, or amino groups, it is possible to create molecules that can fit into the active site of IDO1 and disrupt its catalytic activity. This leads to a reduction in the production of the immunosuppressive metabolite kynurenine, thereby helping to restore T-cell mediated anti-tumor immunity.
IDO1 Signaling Pathway and Point of Intervention
The diagram below illustrates the IDO1 signaling pathway and the intended point of intervention for the synthesized 4,5-disubstituted-2-methyl-2H-1,2,3-triazole derivatives.
Application Notes and Protocols: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a versatile building block in organic synthesis, particularly as a scaffold for generating complex molecular architectures via sequential cross-coupling and click chemistry reactions. The inherent reactivity of the two bromine atoms allows for selective functionalization, opening avenues for the creation of diverse compound libraries for drug discovery and materials science.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] this compound is a valuable starting material that can be strategically functionalized to introduce diversity at the 4- and 5-positions of the triazole ring. This document outlines a representative synthetic workflow for the regioselective introduction of an alkyne at the 4-position via a Sonogashira coupling, followed by a copper-catalyzed click reaction to append a molecular fragment of interest.
Synthesis of this compound
The starting material can be synthesized from commercially available 4,5-dibromo-1H-1,2,3-triazole through N-methylation.
Protocol 1: Synthesis of this compound
| Reagent/Parameter | Quantity | Moles (mmol) |
| 4,5-dibromo-1H-1,2,3-triazole | 10.0 g | 44.1 |
| Tetrahydrofuran (THF) | 90 mL | - |
| Potassium carbonate (K₂CO₃) | 6.1 g | 44.2 |
| Iodomethane (CH₃I) | 7.5 g (3.3 mL) | 53.0 |
| Water | 50 mL | - |
| Methyl tert-butyl ether (MTBE) | As needed | - |
| Hexane | As needed | - |
| Reaction Temperature | -10 °C to 40 °C | - |
| Reaction Time | Monitored by TLC | - |
| Hypothetical Yield | 85% | - |
Procedure:
-
Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-1H-1,2,3-triazole in 90 mL of tetrahydrofuran in a round-bottom flask.
-
Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.
-
Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
-
Allow the reaction to warm to 35-40 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 50 mL of water.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Extract the aqueous layer with methyl tert-butyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Collect the solid product by filtration and dry under vacuum.
Sequential Functionalization: Sonogashira Coupling and Click Chemistry
A plausible and highly useful synthetic strategy involves a regioselective Sonogashira coupling to install an alkyne at one of the bromo-positions, followed by a CuAAC reaction. This creates a versatile intermediate for further diversification.
Caption: Synthetic workflow for the functionalization of this compound.
Protocol 2: Regioselective Sonogashira Coupling
This protocol describes a hypothetical regioselective Sonogashira coupling to synthesize 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole. The selectivity for the 4-position over the 5-position can often be achieved under carefully controlled conditions, although this may require optimization.
| Reagent/Parameter | Quantity | Moles (mmol) |
| This compound | 1.0 g | 4.15 |
| Terminal Alkyne (e.g., Phenylacetylene) | 0.51 g (0.56 mL) | 5.0 |
| Pd(PPh₃)₂Cl₂ | 145 mg | 0.2075 (5 mol%) |
| Copper(I) Iodide (CuI) | 40 mg | 0.2075 (5 mol%) |
| Triethylamine (Et₃N) | 1.26 g (1.74 mL) | 12.45 |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | - |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 12 hours | - |
| Hypothetical Yield | 75% | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 g, 4.15 mmol), Pd(PPh₃)₂Cl₂ (145 mg, 5 mol%), and CuI (40 mg, 5 mol%).
-
Add anhydrous THF (20 mL) and triethylamine (1.74 mL, 12.45 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 0.56 mL, 5.0 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol outlines the click reaction of the synthesized 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole with a representative azide (e.g., benzyl azide).
| Reagent/Parameter | Quantity | Moles (mmol) |
| 4-Alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole | 500 mg | (Calculated from previous step) |
| Benzyl Azide | 1.1 eq. | (Calculated based on alkyne) |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.05 eq. | (Calculated based on alkyne) |
| Sodium Ascorbate | 0.1 eq. | (Calculated based on alkyne) |
| tert-Butanol/Water (1:1) | 10 mL | - |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 24 hours | - |
| Hypothetical Yield | 95% | - |
Procedure:
-
In a vial, dissolve the 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add benzyl azide (1.1 equivalents).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in a minimal amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 24 hours. The product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. If no precipitate forms, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Caption: Detailed workflow for the sequential Sonogashira coupling and CuAAC reaction.
Applications in Drug Discovery and Materials Science
The resulting 4-(1,2,3-triazolyl)-5-bromo-2-methyl-2H-1,2,3-triazole scaffold is a highly valuable intermediate. The newly formed triazole ring can be tailored with various functionalities by choosing the appropriate azide starting material, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The remaining bromine atom at the 5-position serves as a handle for further diversification through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the synthesis of highly complex and multi-functionalized molecules. These molecules can be screened for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents. In materials science, these extended, rigid, and nitrogen-rich structures can be explored for applications in organic electronics, coordination chemistry, and the development of functional polymers.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 28938-17-2|this compound|BLD Pharm [bldpharm.com]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dibromo-2-methyl-2H-1,2,3-triazole ring is a versatile scaffold in medicinal chemistry and materials science. The two bromine atoms serve as convenient leaving groups for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These application notes provide detailed protocols for the key functionalization strategies of this heterocyclic core, including its synthesis, metal-halogen exchange reactions, and various palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The starting material can be synthesized by the methylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction typically yields a mixture of the N1 and N2 methylated isomers, which can be separated by column chromatography.
Experimental Protocol: N-methylation of 4,5-dibromo-2H-1,2,3-triazole.[1]
-
Reaction Setup: Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Methylation: Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
-
Reaction: Allow the reaction to warm to 35-40 °C and stir until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding 50 mL of water.
-
Solvent Removal: Remove the THF by distillation under reduced pressure.
-
Extraction: Extract the aqueous residue with methyl tert-butyl ether.
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of 4,5-dibromo-1-methyl-1H-1,2,3-triazole and this compound, can be purified by silica gel column chromatography to isolate the desired 2-methyl isomer.
Functionalization via Bromine-Lithium Exchange
One of the most effective methods for the selective functionalization of the this compound ring is through a bromine-lithium exchange reaction. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in the selective lithiation at the 5-position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. A subsequent bromine-lithium exchange at the 4-position can be performed to achieve disubstitution.[1]
Experimental Protocol: Monosubstitution via Bromine-Lithium Exchange[2]
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF (20 mL) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Add the desired electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data: Bromine-Lithium Exchange and Electrophilic Quench
| Electrophile | Product | Yield (%) |
| H₂O | 4-Bromo-2-methyl-2H-1,2,3-triazole | 93 |
| CO₂ (then H⁺) | 4-Bromo-2-methyl-2H-1,2,3-triazole-5-carboxylic acid | 85 |
| Methyl chloroformate | Methyl 4-bromo-2-methyl-2H-1,2,3-triazole-5-carboxylate | 88 |
| Benzophenone | (4-Bromo-2-methyl-2H-1,2,3-triazol-5-yl)(phenyl)methanol | 71 |
| Dimethyl disulfide | 4-Bromo-2-methyl-5-(methylthio)-2H-1,2,3-triazole | 91.5 |
| Diphenyl disulfide | 4-Bromo-2-methyl-5-(phenylthio)-2H-1,2,3-triazole | 82 |
Note: Yields are based on the analogous 2-methoxymethyl-substituted triazole and are expected to be similar for the 2-methyl derivative.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the triazole ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl substituents. The reaction can be performed under aqueous conditions, aligning with green chemistry principles.[3]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or an expanded-ring N-heterocyclic carbene palladium complex (0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of water and an organic solvent like toluene or DMF.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere, with or without microwave irradiation, until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from minutes (microwave) to several hours (conventional heating).
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. Selective monoamination can be achieved by careful control of reaction conditions and the use of bulky aminating agents.[4]
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq), the amine (1.1-2.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like X-Phos), and a base such as Cs₂CO₃ or NaOtBu.
-
Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or DMF) and heat the mixture under an inert atmosphere. Microwave irradiation can significantly reduce reaction times.[5][6]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further transformations, such as click chemistry.[7]
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
-
Reaction: Stir the mixture in a suitable solvent (e.g., THF or DMF) under an inert atmosphere at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction with organostannanes and is a reliable method for forming C-C bonds with a high tolerance for various functional groups.
-
Reaction Setup: Combine this compound (1.0 eq), the organostannane reagent (1.1-1.5 eq), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in an appropriate solvent like toluene or DMF.
-
Reaction: Heat the reaction mixture under an inert atmosphere until completion.
-
Work-up and Purification: Cool the reaction, and perform a work-up involving an aqueous fluoride solution to remove tin byproducts. Extract the product, dry, and purify by column chromatography.
Quantitative Data: Representative Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner Example | Product Type | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 4-Bromo-2-methyl-5-phenyl-2H-1,2,3-triazole | 70-95 |
| Buchwald-Hartwig | Aniline | 4-Bromo-2-methyl-5-(phenylamino)-2H-1,2,3-triazole | 60-85 |
| Sonogashira | Phenylacetylene | 4-Bromo-2-methyl-5-(phenylethynyl)-2H-1,2,3-triazole | 75-90 |
| Stille | Tributyl(phenyl)stannane | 4-Bromo-2-methyl-5-phenyl-2H-1,2,3-triazole | 70-85 |
Note: Yields are estimates based on similar heterocyclic systems and may vary depending on the specific substrates and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,3-triazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by the bromo substituents. This allows for the direct displacement of the bromine atoms by strong nucleophiles.
Generalized Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., a sodium or potassium salt of a thiol or an alcohol, or an amine) (1.1-2.5 eq) and a base if necessary (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.
Visualized Workflows and Relationships
Caption: Overall workflow for the synthesis and functionalization of this compound.
Caption: Logical relationships for selecting a cross-coupling method based on the desired bond formation.
References
- 1. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibromo Triazoles in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2][3] The 1,2,4-triazole scaffold, in particular, is a key pharmacophore in several FDA-approved anticancer drugs such as letrozole and anastrozole.[2] Emerging structure-activity relationship (SAR) studies have indicated that the incorporation of halogen atoms, especially bromine, onto the triazole core or its substituents can significantly enhance cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for the investigation of dibromo triazole derivatives in cancer research, focusing on their synthesis, in vitro evaluation, and mechanism of action.
Featured Compound Class: Bromo- and Dibromo-Substituted Phenyl-Triazoles
This application note will focus on a class of 1,2,4-triazole derivatives bearing bromo- and dibromo-phenyl substituents. These compounds have shown promising anticancer activity in preclinical studies. While a specific dibromo triazole's complete dataset from a single source is not available, this document compiles and presents a representative synthesis and evaluation workflow based on published research on closely related analogues.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative bromo- and dibromo-substituted triazole derivatives against various human cancer cell lines, as determined by the MTT assay.
| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | 1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one | HeLa (Cervical) | 9.8 | [4] |
| MCF-7 (Breast) | 15.2 | [4] | ||
| 8b | 1-(1-(4-bromophenyl)-3-phenylpropan-2-yl)-1H-1,2,4-triazole | HeLa (Cervical) | 12.3 | [4] |
| MCF-7 (Breast) | > 50 | [4] | ||
| 10d | 1-(2,4-dichlorophenyl)-4-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione | HeLa (Cervical) | 9.8 | [4] |
| MCF-7 (Breast) | 10.2 | [4] | ||
| A549 (Lung) | 16.5 | [4] | ||
| 7a,c | 1,2,3-Triazole-containing chalcone derivatives with a bromo group | A549 (Lung) | 8.67 - 9.74 | [5] |
Experimental Protocols
Synthesis of Bromo-Substituted 1,2,4-Triazole Derivatives (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole derivatives.[4]
Step 1: Synthesis of 2-bromo-1,3-diarylpropan-1-one (Intermediate 1)
-
To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-1-phenylethan-1-one.
-
React the resulting α-bromo ketone with a substituted benzaldehyde in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the chalcone.
-
The chalcone is then subjected to further reactions to form the desired propan-1-one intermediate.
Step 2: Synthesis of 1,3-diaryl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (Final Product)
-
To a solution of 1,2,4-triazole (1.2 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the bromo-substituted intermediate 1 (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final bromo-substituted 1,2,4-triazole derivative.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxicity of compounds on cancer cell lines.
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the dibromo triazole compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of dibromo triazoles on the cell cycle distribution.
-
Seed cells in 6-well plates and treat them with the dibromo triazole compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the dibromo triazole compounds.
-
Treat the cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis and in vitro evaluation of dibromo triazoles.
Caption: Proposed intrinsic apoptosis pathway induced by dibromo triazoles.
Caption: Model of G2/M cell cycle arrest induced by dibromo triazoles.
Mechanism of Action
Dibromo triazole derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death.[5] This is often initiated through the intrinsic mitochondrial pathway, leading to the activation of caspase cascades. Furthermore, these compounds have been observed to cause cell cycle arrest, frequently at the G2/M phase, thereby inhibiting cell proliferation.[5] The precise molecular targets can vary depending on the specific substitutions on the triazole ring, but may include key regulatory proteins involved in cell division and survival signaling pathways.
Conclusion
Dibromo triazoles represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is achievable through established chemical routes, and their biological activity can be robustly evaluated using standard in vitro assays. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of this chemical scaffold. Further investigations, including in vivo studies and detailed mechanistic elucidation, are warranted to advance these compounds towards clinical applications.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted 1,2,3-Triazoles as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of substituted 1,2,3-triazoles, including their synthesis, evaluation, and potential mechanisms of action. Detailed protocols for key experiments are provided to facilitate research and development in this promising area of antimicrobial drug discovery.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. Substituted 1,2,3-triazoles have garnered considerable attention in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The 1,2,3-triazole core can be readily synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which allows for the creation of diverse molecular libraries for screening.[1][2] This heterocycle is a bioisostere of amide, ester, and carboxylic acid groups, and its derivatives have been shown to be potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]
Data Presentation: Antibacterial Activity of Substituted 1,2,3-Triazoles
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted 1,2,3-triazole derivatives against common Gram-positive and Gram-negative bacteria. This data is compiled from multiple studies and is intended to provide a comparative overview of the antibacterial potential of this class of compounds.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Paeonol 1,2,3-triazole derivatives | Staphylococcus aureus, Escherichia coli | >100 | [1] |
| Aryl-substituted 1,2,3-triazoles linked to carbohydrates | Staphylococcus aureus | - | [2] |
| 1,2,3-Triazole/sulfonate analogues | Streptococcus pneumoniae | 39.33 - 62.53 (IC50) | [5] |
| 1,2,3-Triazole-sucrose derivatives | Mycobacterium tuberculosis H37Rv | 3.125 | [5] |
| 1,2,3-Triazole tethered thymol-1,3,4-oxadiazole derivatives | Escherichia coli, Staphylococcus aureus | - | [3] |
| Dapsone-derived 1,2,3-triazoles | Staphylococcus aureus | 25 | |
| Dapsone-derived 1,2,3-triazoles | Escherichia coli | 22 | |
| 1,2,3-Triazole-containing inhibitors of DNA gyrase | Mycobacterium tuberculosis | Potent activity reported | [6] |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | 5-10 | [7] |
| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa | 5-10 | [7] |
| 1,2,3-Triazole Glycosides | Candida albicans | 10 | [7] |
| 1,2,3-Triazole Glycosides | Aspergillus niger | 10 | [7] |
Note: "-" indicates that the study reported activity but did not provide a specific MIC value in the abstract. The full text would need to be consulted for detailed quantitative data.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of substituted 1,2,3-triazoles are provided below. These protocols are based on standard methods reported in the literature.
Protocol 1: Synthesis of Substituted 1,2,3-Triazoles via CuAAC (Click Chemistry)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
Prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure 1,2,3-triazole derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (substituted 1,2,3-triazoles) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol is used to assess the cytotoxicity of the synthesized compounds against mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a negative control (cells in medium only).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial activity of substituted 1,2,3-triazoles.
Caption: Experimental workflow for synthesis and antibacterial evaluation.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Substituted 1,2,3-triazoles are proposed to exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription.
Caption: Proposed inhibition of DNA gyrase by 1,2,3-triazoles.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial small molecules targeting the conserved TOPRIM domain of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Development of Ordered Poly(aspartic Acid)-Oleic Acid Coatings with Enhanced Antimicrobial Activity: A Proof-of-Concept Study | MDPI [mdpi.com]
- 5. Antibacterial small molecules targeting the conserved TOPRIM domain of DNA gyrase | PLOS One [journals.plos.org]
- 6. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Methylation of 4,5-dibromo-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 4,5-dibromo-2H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the methylation of 4,5-dibromo-2H-1,2,3-triazole, a reaction that typically yields a mixture of two regioisomers: 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer) and 4,5-dibromo-2-methyl-2H-1,2,3-triazole (N2-isomer).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: The methylating agent (e.g., methyl iodide) may have degraded, or the base (e.g., potassium carbonate, sodium methoxide) may be of poor quality or hydrated. 2. Incomplete Deprotonation: The base used may not be strong enough to effectively deprotonate the triazole. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use fresh, anhydrous reagents. Ensure the methylating agent is properly stored. 2. Consider using a stronger base, such as sodium hydride (NaH), or a different base/solvent combination. 3. Gradually increase the reaction temperature and monitor the progress by TLC. For instance, reactions with potassium carbonate in THF can be warmed from -10 °C to 35-40 °C[1]. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Reaction Conditions: The choice of solvent and base significantly influences the ratio of N1 to N2 isomers. Polar aprotic solvents like DMF tend to favor the formation of the N2-isomer, while other conditions might favor the N1-isomer. 2. Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the 4,5-dibromo-2H-1,2,3-triazole ring influence the site of methylation. | 1. To favor the N2-isomer (this compound), consider using potassium carbonate in DMF[2]. For the N1-isomer (4,5-dibromo-1-methyl-1H-1,2,3-triazole), a method using potassium carbonate in THF followed by a specific precipitation procedure has been reported to yield the pure N1 isomer[1]. 2. While difficult to alter for this specific substrate, understanding these intrinsic factors can help in selecting appropriate reaction conditions to favor one isomer. |
| Formation of Side Products (e.g., Over-methylation) | 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to the formation of a quaternary triazolium salt. 2. Reaction Temperature Too High: Higher temperatures can sometimes promote side reactions. | 1. Use a controlled amount of the methylating agent (e.g., 1.1 to 1.2 equivalents). 2. Maintain the recommended reaction temperature and monitor the reaction closely. |
| Difficulty in Separating Isomers | 1. Similar Polarity: The N1 and N2 isomers can have very similar polarities, making separation by column chromatography challenging. 2. Co-precipitation/Co-crystallization: The isomers may crystallize together from the solution. | 1. Fractional Crystallization: A reported method for isolating the N1-isomer involves precipitation from a mixture of methyl tert-butyl ether and hexane[1]. This suggests that solubility differences can be exploited. 2. Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and use a high-resolution silica gel. Monitoring with a sensitive visualization technique (e.g., potassium permanganate stain) can aid in distinguishing closely eluting spots. |
| Ambiguous Spectroscopic Data (NMR) | 1. Presence of Both Isomers: The 1H and 13C NMR spectra will show two sets of peaks if both isomers are present. 2. Residual Solvent or Reagents: Peaks from solvents or unreacted starting materials can complicate the spectra. | 1. Compare the obtained spectra with literature data for the pure N1 and N2 isomers to identify the signals corresponding to each. The chemical shift of the methyl group is a key diagnostic handle. For the N1-isomer, the methyl protons appear around 4.2 ppm, while for the N2-isomer, they are around 4.4 ppm in CDCl3. 2. Ensure the product is thoroughly dried under vacuum to remove residual solvents. Compare the spectrum to that of the starting material to check for its presence. |
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for the N1 and N2 methylated isomers?
A1: While specific shifts can vary slightly based on the solvent and instrument, typical chemical shifts are as follows:
-
4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer):
-
1H NMR (CDCl3): ~4.2 ppm (s, 3H, N-CH3)
-
13C NMR (CDCl3): ~38 ppm (N-CH3), ~125 ppm (C4/C5-Br)
-
-
This compound (N2-isomer):
-
1H NMR (CDCl3): ~4.4 ppm (s, 3H, N-CH3)
-
13C NMR (CDCl3): ~43 ppm (N-CH3), ~120 ppm (C4/C5-Br)
-
Q2: Which methylating agent is most suitable for this reaction?
A2: Methyl iodide (CH3I) is a commonly used and effective methylating agent for this transformation. Other methylating agents like dimethyl sulfate could also be used, but reaction conditions would need to be optimized.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to distinguish the starting material from the two product isomers. The starting triazole is more polar and will have a lower Rf value than the methylated products.
Q4: What is the key to achieving high regioselectivity?
A4: The choice of base and solvent system is critical. For instance, using potassium carbonate in DMF has been reported to favor the N2 isomer[2]. Conversely, specific workup procedures after using potassium carbonate in THF have been shown to isolate the N1 isomer in good yield[1]. Experimentation with different conditions is often necessary to optimize for the desired isomer.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Methyl iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Methylation of 4,5-dibromo-2H-1,2,3-triazole
| Product Isomer | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1) | Iodomethane | K2CO3 | THF | -10 to 40 | 57 | [1] |
| This compound (N2) | Iodomethane | K2CO3 | DMF | 0 - 20 | 61.2 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole (Favored N1-isomer Isolation)
This protocol is adapted from a procedure that allows for the isolation of the N1-isomer[1].
-
Reaction Setup: In a round-bottom flask, dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add 6.1 g (44.2 mmol) of anhydrous potassium carbonate to the solution.
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Addition of Methylating Agent: Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
-
Reaction: Allow the reaction to warm to 35-40 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Remove the THF by distillation under reduced pressure.
-
Extraction: Extract the aqueous residue with methyl tert-butyl ether. Dry the combined organic phases over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase to dryness under reduced pressure. To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation. Stir the resulting slurry for 1-2 hours at room temperature.
-
Isolation: Collect the solid by filtration to obtain pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of this compound (Favored N2-isomer Formation)
This protocol is based on conditions known to favor N2-alkylation of triazoles[1][2].
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromo-2H-1,2,3-triazole in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add 1.1 equivalents of anhydrous potassium carbonate.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Methylating Agent: Slowly add 1.2 equivalents of iodomethane.
-
Reaction: Allow the reaction to warm to 20 °C and stir for several hours until completion (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
References
Technical Support Center: Purification of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole from its isomers, primarily the 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers using Flash Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the two isomers. The 2-methyl isomer is noted to be less polar than the 1-methyl isomer. |
| - Start with a low polarity eluent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is recommended for better resolution. | |
| - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before scaling up to flash chromatography. | |
| Column Overloading | Exceeding the loading capacity of the column will lead to broad peaks and poor separation. |
| - Reduce the amount of crude sample loaded onto the column. As a general rule, aim for 1-10% of the silica gel weight. | |
| Incorrect Column Packing | An improperly packed column can lead to channeling and uneven flow, resulting in poor separation. |
| - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Isomers Co-eluting | The polarity difference between the isomers might be too small for complete separation under the current conditions. |
| - Consider using a different stationary phase, such as a reverse-phase column, if standard silica gel is not effective. |
Issue 2: Low Yield of the Desired 2-methyl Isomer After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | The initial methylation reaction may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture. |
| - Monitor the reaction progress using TLC or HPLC to ensure full consumption of the starting material. | |
| - Consider increasing the reaction time or temperature, or adding more of the methylating agent. | |
| Loss of Product During Extraction | The desired product may be partially lost in the aqueous phase during the work-up. |
| - Perform multiple extractions (e.g., 2-3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer. | |
| Degradation of the Product | The triazole ring can be sensitive to certain conditions. |
| - Avoid unnecessarily harsh conditions (e.g., strong acids or bases, high temperatures for extended periods) during the reaction and purification process. | |
| Suboptimal Crystallization/Precipitation Conditions | If using crystallization for purification, the conditions may not be favoring the isolation of the 2-methyl isomer. One documented procedure specifically isolates the 1-methyl isomer by precipitation[1][2]. |
| - The mother liquor after precipitation of the 1-methyl isomer should be enriched with the 2-methyl isomer. Concentrate the mother liquor and purify by flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the methylation of 4,5-dibromo-1H-1,2,3-triazole?
The methylation of 4,5-dibromo-1H-1,2,3-triazole typically yields a mixture of two main isomers: this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole[1].
Q2: How can I distinguish between the 1-methyl and 2-methyl isomers?
The two isomers can be distinguished using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shift of the methyl protons will be different for each isomer. For this compound, the methyl protons appear as a singlet at approximately 4.17 ppm in chloroform-d[1]. 13C NMR can also be a powerful tool for distinguishing between triazole isomers[3].
-
High-Performance Liquid Chromatography (HPLC) : The two isomers will have different retention times on an appropriate HPLC column. One documented method shows a retention time of 0.90 min for the 2-methyl isomer under their specific analytical conditions[1].
-
Mass Spectrometry (MS) : While both isomers have the same molecular weight, their fragmentation patterns might differ. MS is often used in conjunction with a separation technique like HPLC or GC to confirm the mass of the eluting peaks[1].
Q3: What is a typical yield for the synthesis of this compound?
In a documented synthesis, this compound was isolated in a 61.2% yield after purification by flash chromatography[1]. Another procedure focusing on the isolation of the 1-methyl isomer reported a 57% yield for that specific isomer[1][2]. The ratio of isomers can be influenced by the reaction conditions.
Q4: Are there any specific safety precautions I should take when working with these compounds?
Yes, this compound is classified with several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat[4].
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound via Flash Chromatography [1]
-
Reaction Setup : To a solution of 4,5-dibromo-1H-1,2,3-triazole (0.401 g, 1.768 mmol) in DMF (6 mL) at 0 °C, add potassium carbonate (0.366 g, 2.65 mmol) followed by the dropwise addition of iodomethane (0.116 mL, 1.856 mmol).
-
Reaction Monitoring : Stir the reaction and monitor its progress by HPLC. If the reaction is incomplete, additional iodomethane may be added.
-
Work-up : Quench the reaction with 10 mL of water. Extract the aqueous layer twice with 50 mL of ethyl acetate.
-
Washing : Wash the combined organic layers with 10% LiCl solution and then with brine.
-
Drying and Concentration : Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Load the crude product onto a 40g ISCO column and purify by flash chromatography using a gradient of 0-100% ethyl acetate in hexanes. The this compound is typically the first isomer to elute.
Data Presentation
Table 1: Summary of a Reported Purification of this compound
| Parameter | Value | Reference |
| Starting Material | 4,5-dibromo-1H-1,2,3-triazole | [1] |
| Methylating Agent | Iodomethane | [1] |
| Base | Potassium Carbonate | [1] |
| Solvent | N,N-dimethyl-formamide (DMF) | [1] |
| Purification Method | Flash Chromatography (0-100% EtOAc in hexanes) | [1] |
| Yield of this compound | 61.2% | [1] |
| 1H NMR (400MHz, CDCl3) of 2-methyl isomer | δ 4.17 (s, 3H) | [1] |
Visualization
References
Technical Support Center: Synthesis of Substituted Triazoles
Welcome to the technical support center for the synthesis of substituted triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of substituted triazoles, particularly through the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired triazole product. What are the potential causes and how can I improve my yield?
A1: Low or no yield in triazole synthesis is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:
-
Catalyst Activity: The active catalytic species in CuAAC is Cu(I), which can readily oxidize to the inactive Cu(II).[1][2]
-
Troubleshooting:
-
Use a reducing agent: Add a reducing agent like sodium ascorbate to in situ generate and maintain the Cu(I) oxidation state from a Cu(II) source (e.g., CuSO₄).[1][2] A 3- to 10-fold excess of sodium ascorbate is commonly used.[1]
-
Oxygen-free environment: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I).[2]
-
Ligand stabilization: Use a stabilizing ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to protect the Cu(I) catalyst from oxidation and disproportionation.[3]
-
-
-
Purity of Reagents and Solvents: Impurities in your starting materials (azide and alkyne) or solvents can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of your azide and alkyne using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Use dry, degassed solvents, as water and oxygen can negatively impact the catalyst.
-
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to poor conversion.
-
Troubleshooting:
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates.[4]
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents include THF, DMF, DMSO, and mixtures of water with t-butanol or other organic solvents.[1][5] The ideal solvent should solubilize all reactants.
-
Concentration: Ensure that the concentration of reactants is appropriate. Very dilute conditions may slow down the reaction rate.
-
-
Issue 2: Difficulty in Product Purification
Q2: My final product is contaminated with copper, and I'm having trouble purifying it. What are the best methods to remove copper salts?
A2: Copper contamination is a frequent problem in CuAAC reactions.[4] Here are several effective purification strategies:
-
Aqueous Work-up with a Chelating Agent:
-
Method: During the aqueous work-up, wash the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia. These will form a complex with the copper ions, facilitating their removal into the aqueous phase.
-
-
Filtration through Silica Gel:
-
Method: A simple filtration of the crude reaction mixture through a short plug of silica gel can effectively remove a significant portion of the copper catalyst.
-
-
Precipitation and Filtration:
-
Method: In some cases, the triazole product can be precipitated by adding a non-solvent, leaving the copper salts in the solution. Alternatively, bubbling hydrogen sulfide (H₂S) gas through the reaction mixture in a solvent like DMF can precipitate copper sulfide, which can then be removed by filtration.[6] (Caution: H₂S is highly toxic and should be handled in a well-ventilated fume hood).
-
-
Use of Solid-Supported Catalysts:
-
Method: Employing a heterogeneous copper catalyst (e.g., copper on charcoal, zeolites, or polymers) allows for easy removal of the catalyst by simple filtration after the reaction is complete, minimizing contamination in the final product.[4]
-
Frequently Asked Questions (FAQs)
Q3: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I improve the regioselectivity for the 1,4-isomer in my 1,2,3-triazole synthesis?
A3: The Huisgen 1,3-dipolar cycloaddition of azides and alkynes without a catalyst often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[7][8] To achieve high regioselectivity for the 1,4-isomer, the use of a copper(I) catalyst is crucial. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its excellent regioselectivity, exclusively yielding the 1,4-disubstituted product.[9] If you are still observing a mixture of isomers, ensure that your catalytic system is active and that the reaction is proceeding via the copper-catalyzed pathway and not the thermal, uncatalyzed route. This can be achieved by following the troubleshooting steps for catalyst activity outlined in Issue 1 .
Q4: I need to synthesize the 1,5-disubstituted 1,2,3-triazole isomer. What synthetic strategies should I consider?
A4: While CuAAC is excellent for 1,4-isomers, other methods are required for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. One of the most effective methods is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[9] Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote the cycloaddition to yield the 1,5-regioisomer.[10] Additionally, certain base-catalyzed methods using terminal alkynes and aryl azides in DMSO with a strong base like t-BuOK have been shown to favor the formation of 1,5-disubstituted products.[10]
Q5: Are there any safety concerns I should be aware of when working with organic azides?
A5: Yes, organic azides are energetic compounds and can be explosive, especially low molecular weight azides.[4] It is crucial to handle them with care.
-
General Precautions:
-
Always handle organic azides behind a blast shield.
-
Avoid high temperatures and sudden shocks.
-
Do not use metal spatulas or ground-glass joints, as friction can initiate decomposition.
-
It is generally recommended to use azides in solution and to avoid isolating them in a pure, concentrated form whenever possible.
-
For larger scale reactions, consider in situ generation of the azide.
-
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution.
-
Then, add the sodium ascorbate solution to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine. To remove residual copper, wash with a dilute aqueous solution of EDTA or ammonia.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Quantitative Data Summary
Table 1: Effect of Catalyst System on the Yield of a Model CuAAC Reaction *
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
| CuSO₄/Sodium Ascorbate | None | H₂O/t-BuOH | 25 | 95 |
| CuI | None | THF | 25 | 88 |
| CuSO₄/Sodium Ascorbate | TBTA | H₂O/t-BuOH | 25 | >98 |
| Cu₂O | None | Dioxane | 60 | 87[4] |
*Yields are representative and can vary significantly based on the specific substrates used.
Visualized Workflows
Caption: Troubleshooting workflow for low yields in triazole synthesis.
Caption: Selection of synthetic strategy based on desired triazole regiochemistry.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent method is the methylation of 4,5-dibromo-2H-1,2,3-triazole using a methylating agent, such as methyl iodide, in the presence of a base.[1] This reaction, however, can lead to a mixture of constitutional isomers.
Q2: What are the primary side products I should expect in this synthesis?
A2: The major side product is the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole, formed by methylation at the N1 position of the triazole ring instead of the desired N2 position.[1][2] Other potential impurities include unreacted 4,5-dibromo-2H-1,2,3-triazole and over-methylated quaternary triazolium salts.[3]
Q3: How can I influence the regioselectivity of the methylation to favor the desired N2-isomer?
A3: The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and reaction temperature.[4] The presence of two bromine atoms at the 4 and 5 positions of the triazole ring can help direct alkylation to the N2 position.[5]
Q4: What are the key safety precautions I should take during this synthesis?
A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methyl iodide is toxic and a suspected carcinogen and should be handled with extreme care.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of a high percentage of the N1-isomer. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; one literature procedure suggests warming to 35-40 °C.[1] - Ensure an appropriate base (e.g., potassium carbonate) is used in a suitable solvent (e.g., THF or DMF).[1][7] - Adjust reaction conditions to favor N2-alkylation (see FAQs). |
| Presence of a significant amount of the N1-methylated isomer | - Reaction conditions favor N1-alkylation. | - Modify the solvent and base combination. For instance, the use of potassium carbonate in DMF has been reported for this reaction.[7] - Isolate the desired N2-isomer through careful purification. |
| Product contains unreacted 4,5-dibromo-2H-1,2,3-triazole | - Insufficient amount of methylating agent. - Reaction time is too short. | - Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material by TLC. |
| Formation of a polar, water-soluble byproduct | - Over-methylation leading to the formation of a quaternary triazolium salt.[3] | - Avoid a large excess of the methylating agent. - Control the reaction temperature to prevent runaway reactions. - During workup, the quaternary salt will likely partition into the aqueous phase. |
| Difficulty in purifying the final product | - The N1 and N2 isomers have similar polarities, making chromatographic separation challenging. | - Attempt fractional crystallization. One method involves precipitating the N1-isomer from a mixture of methyl tert-butyl ether and hexane.[1] - If crystallization is ineffective, column chromatography on silica gel using a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) may be attempted. |
Data Presentation
Table 1: Reported Yields for the Methylation of 4,5-dibromo-2H-1,2,3-triazole
| Product | Reagents and Conditions | Yield | Reference |
| 4,5-dibromo-1-methyl-1H-1,2,3-triazole | Iodomethane, Potassium Carbonate, THF, -10 °C to 35-40 °C | 57% | [1] |
| This compound | Iodomethane, Potassium Carbonate, N,N-dimethyl-formamide, 0 - 20 °C | 61.2% | [1] |
Experimental Protocols
Detailed Methodology for the Methylation of 4,5-dibromo-2H-1,2,3-triazole
This protocol is a composite based on literature procedures.[1]
Materials:
-
4,5-dibromo-2H-1,2,3-triazole
-
Iodomethane
-
Potassium carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous tetrahydrofuran.
-
Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to 35-40 °C.
-
Stir the reaction at this temperature until completion, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Extract the aqueous residue with methyl tert-butyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
For purification, dissolve the residual solid in a minimal amount of methyl tert-butyl ether (e.g., 10 mL).
-
Slowly add hexane (e.g., 70 mL) dropwise to induce precipitation of the 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomer.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Collect the solid by filtration to isolate the N1-isomer. The desired N2-isomer is expected to be enriched in the filtrate. Further purification of the filtrate by chromatography may be necessary to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound and potential side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Triazole Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the N-alkylation of triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the main products of triazole alkylation?
A1: Triazole alkylation can lead to a mixture of regioisomers. For 1,2,3-triazoles, alkylation typically occurs at the N1 and N2 positions. For 1,2,4-triazoles, the substitution can happen at the N1, N2, or N4 positions, making regioselectivity a significant challenge.[1]
Q2: What are the key factors that influence regioselectivity in triazole alkylation?
A2: The regioselectivity of triazole alkylation is a multivariable issue.[2] The outcome is determined by a combination of factors including:
-
Steric Hindrance: Bulky groups on the triazole ring or the alkylating agent tend to favor substitution at the least sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electronic properties of substituents on the triazole ring alter the nucleophilicity of the different nitrogen atoms.[1][3]
-
Reaction Conditions: Parameters such as the choice of solvent, base, catalyst, and temperature play a crucial role in directing the alkylation to a specific nitrogen.[1][2]
-
Nature of the Electrophile: The structure and reactivity of the alkylating agent (e.g., alkyl halide, Michael acceptor) significantly impact the reaction's regioselectivity.[2]
Q3: Which is more stable, the N1- or N2-alkylated 1,2,3-triazole?
A3: Generally, N1 alkylation is the kinetically favored pathway due to higher electron density on the N1 nitrogen. However, the N2-substituted 1,2,3-triazoles are often the thermodynamically more stable products.[2]
Q4: How can I reliably determine the structure of my alkylated triazole isomers?
A4: A combination of spectroscopic techniques is typically used. 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers.[4][5] For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[5][6] Additionally, computational methods like Density Functional Theory (DFT) can predict NMR chemical shifts to help confirm isomer identity.[4][7]
Q5: Are there any catalysts that can control the regioselectivity?
A5: Yes, specific catalysts can be employed to achieve high regioselectivity. For instance, gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have been shown to selectively produce N2-alkylation products.[8] In other systems, amidinium and guanidinium-based organocatalysts can act as phase-transfer agents that form ion pairs with the triazolate anion, leading to inverted or enhanced regioselectivity.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Degraded or impure reactants. 2. Presence of moisture. 3. Insufficiently strong base. 4. Unsuitable reaction temperature. | 1. Verify the purity of the triazole starting material and alkylating agent. 2. Use anhydrous solvents and ensure the reaction setup is dry.[1] 3. Select a stronger base or increase its stoichiometry. 4. Optimize the reaction temperature; some reactions require heating while others may need sub-zero temperatures.[10] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Inappropriate choice of solvent or base. 2. Steric and electronic factors are not optimized. 3. Reaction is under kinetic control, favoring an undesired isomer. | 1. Solvent Screening: Test polar aprotic solvents like DMF or DMSO, which can favor specific isomers.[11] 2. Base Selection: For 1,2,4-triazoles, a weak, non-nucleophilic base like DBU often favors the N1 isomer.[12][13] For 1,2,3-triazoles, bases like Na₂CO₃ or Cs₂CO₃ can influence the N1/N2 ratio.[3][14] 3. Steric Control: Introduce bulky substituents at the C4 and C5 positions of 1,2,3-triazoles to sterically direct alkylation to the N2 position.[2] 4. Thermodynamic Control: Allow the reaction to run for a longer time or at a higher temperature to favor the more stable thermodynamic product (often the N2 isomer for 1,2,3-triazoles).[2] |
| Difficulty in Separating Regioisomers | 1. Similar polarity of the N1 and N2/N4 isomers. 2. Ineffective chromatographic conditions. | 1. Column Chromatography: Use silica gel column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a more polar solvent system is often required for good separation.[1] 2. HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) can provide better resolution.[1] 3. Crystallization: Attempt fractional crystallization if the isomers are crystalline and have different solubilities. |
| Over-alkylation Leading to Salt Formation | 1. The alkylated triazole product is still nucleophilic. 2. Use of a strong, nucleophilic base. | 1. Use a stoichiometric amount of the alkylating agent. 2. Employ a non-nucleophilic base like DBU or an inorganic base like K₂CO₃.[10][12] |
Data Presentation: Regioselectivity Under Various Conditions
The following tables summarize quantitative data from different studies, illustrating how reaction parameters affect the isomeric ratio.
Table 1: Alkylation of Substituted 1,2,3-Triazoles
| Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 4-Phenyl-1,2,3-triazole | Ethyl chloroacetate | Triethylamine | DMF | 1:5 | [2] |
| 5-Aryl-4-trifluoroacetyl-1,2,3-triazole | Benzyl bromide | Na₂CO₃ | DMF | 19:81 | [3][11] |
| 5-Aryl-4-trifluoroacetyl-1,2,3-triazole | Methyl iodide | Na₂CO₃ | DMF | 17:83 | [3] |
Table 2: Alkylation of 1,2,4-Triazoles
| Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N4 Ratio | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | ~90:10 | [13] |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | ~90:10 | [13] |
| 3-Benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole | Dibromomethane | K₂CO₃ | Acetone | 15% (N1-N1), 50% (N1-N2), 10% (N2-N2) | [5] |
Experimental Protocols
Protocol 1: N2-Selective Alkylation of a 4,5-Disubstituted 1,2,3-Triazole
This protocol is based on the principle that steric hindrance at the C4 and C5 positions directs alkylation to the N2 position.[2]
-
Preparation: To a solution of the 4,5-disubstituted-1H-1,2,3-triazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., Na₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N2-alkylated triazole.
Protocol 2: N1-Selective Alkylation of 1,2,4-Triazole using DBU
This protocol leverages the use of a non-nucleophilic base to favor the formation of the N1-substituted isomer.[13]
-
Preparation: Dissolve 1H-1,2,4-triazole (1.2 eq) in anhydrous THF.
-
Reaction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution and stir for 10 minutes at room temperature. Add the alkyl halide (1.0 eq) and continue stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.
-
Work-up: After the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Directly purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1- and N4-alkylated isomers.
Visualizations
Caption: Factors influencing the regioselectivity of triazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 8. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties [mdpi.com]
- 12. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors. A primary cause is often the formation of the undesired N1-methylated isomer (4,5-dibromo-1-methyl-1H-1,2,3-triazole). Other potential reasons include incomplete reaction, degradation of the product, or loss during workup and purification.
To improve the yield, consider the following:
-
Reaction Temperature: Maintain a low temperature during the addition of the alkylating agent (e.g., iodomethane) to favor N2-alkylation. One protocol suggests cooling to -10 °C before adding iodomethane.[1]
-
Choice of Base and Solvent: The combination of a mild base like potassium carbonate and a suitable solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can influence the regioselectivity of the methylation.[1]
-
Purity of Starting Materials: Ensure the starting 4,5-dibromo-1H-1,2,3-triazole is pure and dry, as impurities can lead to side reactions.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Strategy: Product loss during purification can be significant. Employing optimized purification techniques such as careful column chromatography or recrystallization can enhance the isolated yield. For instance, using a less acidic stationary phase like neutral alumina for column chromatography can prevent the degradation of sensitive compounds.[2]
Question 2: My reaction is incomplete, even after extended reaction times. What could be the issue?
Answer: An incomplete reaction can be due to several factors:
-
Insufficient Reagents: Ensure the stoichiometry of your reagents is correct. A slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents of iodomethane) is often used.
-
Poor Reagent Quality: The activity of the base or the alkylating agent might be compromised. Use fresh, high-quality reagents.
-
Inefficient Mixing: In heterogeneous reactions (like with potassium carbonate as a base), ensure vigorous stirring to facilitate proper mixing and reaction.
-
Reaction Temperature: While initial low temperatures are crucial for selectivity, the reaction may require warming to proceed to completion. One procedure indicates warming the reaction to 35-40 °C after the initial addition.[1]
Question 3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for the desired N2-isomer?
Answer: The formation of both N1 and N2 methylated isomers is a common challenge in triazole alkylation. To enhance the selectivity for the desired this compound:
-
Steric Hindrance: The two bromine atoms at the 4 and 5 positions can sterically direct the alkylation towards the N2 position.[3] However, this is not always completely selective.
-
Reaction Conditions: As mentioned, lower temperatures during the addition of the alkylating agent can favor N2-alkylation. Experiment with different bases and solvent systems, as these can influence the isomer ratio.
-
Purification: If a mixture of isomers is formed, careful separation by column chromatography is often necessary. The polarity of the two isomers is typically different enough to allow for separation.
Question 4: During the work-up, I am experiencing significant product loss. What are some best practices for the purification of this compound?
Answer: Product loss during work-up and purification can significantly impact the overall yield. Here are some strategies to minimize this:
-
Extraction: Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether.[1] Ensure the correct pH during aqueous washes to prevent the loss of any potentially acidic or basic species.
-
Drying: Thoroughly dry the organic phase with a suitable drying agent like anhydrous magnesium sulfate before solvent evaporation.[1]
-
Column Chromatography: If column chromatography is necessary, consider using neutral alumina instead of silica gel to avoid potential degradation of the product.[2] Pre-treating silica gel with a small amount of a non-nucleophilic base like triethylamine can also be beneficial.[2]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method. Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[2] One method suggests precipitating the solid from a mixture of methyl tert-butyl ether and hexane.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 4,5-dibromo-1H-1,2,3-triazole, which is commercially available.[1]
Q2: What are the common methylating agents used in this synthesis?
A2: Iodomethane is a frequently used methylating agent.[1] Other methylating agents like dimethyl sulfate could also be considered, but reaction conditions would need to be optimized.
Q3: What are some reported yields for this synthesis?
A3: Reported yields for the methylation of 4,5-dibromo-1H-1,2,3-triazole to form the N-methylated products vary. One source reports a 57% yield for the 1-methyl isomer, while another indicates a 61.2% yield under different conditions.[1] A patent describes a synthesis with a 45% yield of the 2-methyl isomer.[4]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 4,5-dibromo-2H-1,2,3-triazole | 4,5-dibromo-1H-1,2,3-triazole | 4,5-two bromo-2H-1,2,3-triazole |
| Methylating Agent | Iodomethane | Iodomethane | Not specified, implies methylation |
| Base | Potassium carbonate | Potassium carbonate | Potassium carbonate |
| Solvent | Tetrahydrofuran | N,N-dimethyl-formamide | N,N-dimethylformamide |
| Temperature (°C) | -10, then 35-40 | 0 - 20 | -10, then -5 to 5 |
| Reported Yield | 57% (for 1-methyl isomer)[1] | 61.2%[1] | 45% (for 2-methyl isomer)[4] |
Experimental Protocol
This protocol is a synthesized procedure based on literature reports for the synthesis of this compound.
Materials:
-
4,5-dibromo-1H-1,2,3-triazole
-
Iodomethane
-
Potassium carbonate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Methyl tert-butyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-1H-1,2,3-triazole in 90 mL of anhydrous THF.
-
Add 6.1 g (44.2 mmol) of anhydrous potassium carbonate to the solution.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 7.5 g (53 mmol) of iodomethane to the cooled and stirred mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding 50 mL of water.
-
Remove the THF by rotary evaporation.
-
Extract the aqueous residue with methyl tert-butyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude solid in a minimal amount of methyl tert-butyl ether (e.g., 10 mL) and slowly add hexane (e.g., 70 mL) dropwise while stirring to induce precipitation.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-methyl-2H-1,2,3-triazole. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during its synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
The most prevalent impurities in this compound arise from the synthesis process. These include:
-
Isomeric Impurity: The most significant impurity is the regioisomer, 4,5-dibromo-1-methyl-1H-1,2,3-triazole. This forms concurrently during the methylation of the 4,5-dibromo-1H-1,2,3-triazole ring.
-
Unreacted Starting Material: Residual 4,5-dibromo-1H-1,2,3-triazole may remain if the methylation reaction does not go to completion.
-
Residual Solvents: Solvents used during the reaction and purification, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate (EtOAc), and hexanes, may be present in the final product.
Q2: How can I identify the presence of the 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomer?
The presence of the 1-methyl isomer can be detected using several analytical techniques:
-
¹H NMR Spectroscopy: The chemical shift of the methyl protons is a key indicator. In chloroform-d (CDCl₃), the methyl group of the desired 2-methyl isomer appears at approximately δ 4.17 ppm.[1] The 1-methyl isomer will have a different chemical shift.
-
Chromatography (TLC, HPLC, GC): The two isomers exhibit different retention times. On a silica gel TLC plate using an ethyl acetate/hexanes mobile phase, the desired 2-methyl isomer is typically the less polar spot (higher Rf value).
Q3: What is the expected ratio of the 2-methyl to the 1-methyl isomer during synthesis?
The ratio of the N-2 to N-1 methylated products is influenced by the reaction conditions, including the choice of solvent, base, and methylating agent. Generally, the formation of the N-2 isomer is thermodynamically preferred.[2] However, a mixture is almost always obtained. In one documented synthesis using iodomethane and potassium carbonate in DMF, this compound was the major product.[1]
Q4: What is the stability of this compound and are there any known degradation pathways?
While specific stability data for this compound is not extensively documented, halogenated alkyl triazoles are generally stable compounds. However, like many halogenated organic molecules, they may be susceptible to degradation under certain conditions such as strong nucleophiles, reducing agents, or high heat, which could lead to dehalogenation or ring cleavage.
Troubleshooting Guides
Issue 1: My final product is contaminated with the 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomer.
Cause: The methylation of 4,5-dibromo-1H-1,2,3-triazole is not completely regioselective, leading to the formation of both N-1 and N-2 methylated isomers.
Solution:
Purification Strategies:
-
Flash Column Chromatography: This is an effective method for separating the two isomers. Due to polarity differences, the desired this compound typically elutes first from a silica gel column using a non-polar/polar solvent gradient, such as ethyl acetate in hexanes.[1]
-
Fractional Crystallization: This technique can be employed to separate isomers based on differences in their solubility and crystal lattice energies. A suitable solvent system must be empirically determined to selectively crystallize the desired isomer.
Experimental Protocol: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Loading: Load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0-100% ethyl acetate in hexanes is a good starting point.[1]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: My ¹H NMR spectrum shows a singlet at δ 4.17 ppm, but also other unexpected peaks.
Cause: Besides the isomeric impurity, your sample may contain unreacted starting material or residual solvents from the workup.
Solution:
Analytical Workflow for Impurity Identification:
Caption: Workflow for identifying common impurities.
Troubleshooting Steps:
-
Identify the Starting Material: The NH proton of 4,5-dibromo-1H-1,2,3-triazole is broad and its chemical shift is concentration-dependent. Compare your spectrum to a reference spectrum of the starting material. If present, consider re-purifying your product.
-
Identify the Isomer: As mentioned, the 1-methyl isomer will have a distinct methyl singlet. If this is present, refer to the purification strategies in Issue 1.
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard solvent charts. Common solvents and their approximate ¹H NMR signals in CDCl₃ are:
-
THF: δ ~3.76 and ~1.85 ppm
-
Ethyl Acetate: δ ~4.12 (q), ~2.05 (s), ~1.26 (t) ppm
-
Hexane: δ ~1.25 and ~0.88 ppm
-
DMF: δ ~8.02, ~2.92, ~2.75 ppm If residual solvents are detected, dry the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Data Summary
The following table summarizes the key identification data for this compound and its primary impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (CDCl₃) |
| This compound | C₃H₃Br₂N₃ | 240.88 | δ 4.17 (s, 3H) [1] |
| 4,5-dibromo-1-methyl-1H-1,2,3-triazole | C₃H₃Br₂N₃ | 240.88 | Methyl singlet (shift varies) |
| 4,5-dibromo-1H-1,2,3-triazole | C₂HBr₂N₃ | 226.86 | Broad NH proton (variable shift) |
Synthesis and Purification Workflow
The following diagram illustrates the general workflow from synthesis to obtaining the pure product.
Caption: Synthesis and purification pathway.
References
Technical Support Center: Troubleshooting Reactions of Brominated Triazoles
This guide provides troubleshooting advice for common issues encountered during the synthesis and subsequent reactions of brominated triazoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. My bromination reaction of a 1,2,3-triazole is failing or giving a low yield. What are the common causes and how can I troubleshoot it?
Low yields or failure in the bromination of 1,2,3-triazoles can stem from several factors, including the choice of brominating agent, reaction conditions, and the nature of the triazole substrate itself.
Troubleshooting Steps:
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is a common and often milder alternative.[1][2][3] For some substrates, more reactive agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might improve yields.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for bromination with NBS.[1] In some cases, highly fluorinated solvents like hexafluoroisopropanol (HFIP) can promote the desired reaction, even when other solvents fail.[1]
-
Temperature: Bromination reactions are often carried out at room temperature.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial, but be cautious of potential side reactions.
-
Additives: The addition of a radical scavenger like butylated hydroxytoluene (BHT) can sometimes improve the yield, although its effect can be solvent-dependent.[1] For certain substrates, acidic conditions, such as the presence of p-toluenesulfonic acid (PTSA), can facilitate the desired bromination.[4]
-
-
Substrate Reactivity: The electronic properties of the substituents on the triazole ring can influence its reactivity towards electrophilic bromination. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it.
Experimental Protocol: General Procedure for Bromination using NBS
-
Dissolve the triazole substrate in a suitable solvent (e.g., acetonitrile or HFIP) in a round-bottom flask.
-
Add N-bromosuccinimide (typically 1.0 to 1.4 equivalents) to the solution.
-
If required, add a catalytic amount of an acid like p-toluenesulfonic acid or a radical scavenger like BHT.[1][4]
-
Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
2. I am performing a Suzuki-Miyaura cross-coupling reaction with my brominated triazole, but the reaction is not proceeding. What are the key parameters to optimize?
The success of a Suzuki-Miyaura coupling reaction hinges on several critical factors, including the catalyst system, base, solvent, and temperature.[5][6] Failure of this reaction is common and often requires systematic optimization.
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Key Optimization Parameters:
| Parameter | Common Choices & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂. For challenging substrates, consider specialized catalysts like CataCXium® A Pd G3 or using electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos).[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. Stronger bases like cesium carbonate or potassium phosphate are often more effective for electron-deficient aryl bromides.[6] The base should be finely powdered and anhydrous.[6] |
| Solvent | Dioxane, THF, 2-MeTHF, Toluene, DMF. Aprotic polar solvents are commonly used.[6] In some cases, a mixture of solvents, such as dioxane/water, can be beneficial.[6] |
| Temperature | Typically ranges from 80°C to reflux. Increasing the temperature can improve slow reactions. |
| Boronic Acid/Ester | Ensure the quality and stability of the boronic acid or ester, as protodeboronation (hydrolysis back to the arene) can be a significant side reaction.[6] |
Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions
-
Set up an array of small-scale reactions in parallel (e.g., in a multi-well plate or small vials).
-
To each reaction vessel, add the brominated triazole, boronic acid (typically 1.1-1.5 equivalents), and the chosen base (typically 2-3 equivalents).
-
Add the palladium catalyst (e.g., 2-10 mol%) and ligand (if separate) to each vessel.
-
Dispense the selected solvent to each reaction.
-
Seal the vessels and heat the reaction array to the desired temperature with vigorous stirring.
-
Monitor the reactions at set time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots for LC-MS or TLC analysis.
-
Once the optimal conditions are identified, scale up the reaction.
3. I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products can be due to side reactions involving the starting materials, intermediates, or the product itself.
Common Side Products and Their Causes:
-
Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen and is catalyzed by palladium. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially in the presence of water and certain bases.[6] Using anhydrous solvents and bases can help, although a small amount of water can sometimes be beneficial with K₃PO₄.[6]
-
Debromination of the Starting Material: The bromo-triazole can be reduced to the corresponding debrominated triazole. This can be influenced by the catalyst system and the presence of impurities.
-
Isomerization: For certain triazole systems, rearrangement of the triazole ring, such as a Dimroth rearrangement, can occur under the reaction conditions, leading to isomeric products.[7]
-
Degradation: Brominated triazoles, like other brominated heterocycles, may have limited stability under certain conditions, such as high temperatures or the presence of strong bases.
Troubleshooting Side Product Formation:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before adding the catalyst and solvent.
-
Reagent Purity: Use high-purity reagents and anhydrous solvents.
-
Temperature Control: Avoid excessively high temperatures, which can promote degradation and side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.
-
Ligand Choice: The choice of ligand can influence the selectivity of the reaction and minimize side product formation.
4. How can I effectively purify my brominated triazole product?
Purification of brominated triazoles often involves standard techniques, but the specific method will depend on the properties of the compound and the impurities present.
Purification Workflow
Caption: General workflow for the purification of brominated triazoles.
Purification Methods:
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) chosen based on the polarity of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.
-
Acid-Base Extraction: If the triazole has basic nitrogen atoms, it may be possible to separate it from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Preparative TLC or HPLC: For small quantities or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
General Protocol for Purification by Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Prepare a silica gel column in the chosen eluent system.
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated triazole.
References
- 1. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Methyl- and 2-Methyl-4,5-dibromotriazole Isomers
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate isomers is a critical decision that can significantly impact the outcome of their work. This guide provides a detailed, objective comparison of the 1-methyl and 2-methyl isomers of 4,5-dibromotriazole, offering a side-by-side analysis of their synthesis, physicochemical properties, and spectral data. The information presented is supported by experimental data to aid in the informed selection of the optimal isomer for specific research applications.
Physicochemical and Spectral Properties
The substitution of the methyl group on the triazole ring, either at the N1 or N2 position, results in two distinct isomers with differing physical and spectral characteristics. A summary of their key properties is presented in the tables below.
Table 1: Physicochemical Properties
| Property | 1-Methyl-4,5-dibromo-1H-1,2,3-triazole | 2-Methyl-4,5-dibromo-2H-1,2,3-triazole |
| Molecular Formula | C₃H₃Br₂N₃ | C₃H₃Br₂N₃ |
| Molecular Weight | 240.88 g/mol | 240.88 g/mol |
| CAS Number | 25537-64-8 | 28938-17-2 |
| Melting Point | 83-85 °C | Data not available |
Table 2: NMR Spectral Data (in CDCl₃)
| Nucleus | 1-Methyl-4,5-dibromo-1H-1,2,3-triazole | 2-Methyl-4,5-dibromo-2H-1,2,3-triazole |
| ¹H-NMR (δ, ppm) | 4.10 (s, 3H, N-CH₃) | 4.25 (s, 3H, N-CH₃) |
| ¹³C-NMR (δ, ppm) | 124.5 (C4/C5), 118.0 (C4/C5), 37.5 (N-CH₃) | 127.0 (C4/C5), 43.0 (N-CH₃) |
Synthesis and Isomer Separation
The synthesis of 1-methyl- and 2-methyl-4,5-dibromotriazole typically proceeds through the methylation of 4,5-dibromo-1H-1,2,3-triazole. This reaction often yields a mixture of both N1 and N2 methylated isomers, which can then be separated to isolate the desired product.
Experimental Protocol: Synthesis of 1-Methyl-4,5-dibromo-1H-1,2,3-triazole[1]
This protocol describes a method for the methylation of 4,5-dibromo-1H-1,2,3-triazole, which results in the 1-methyl isomer as the major product.
Materials:
-
4,5-dibromo-2H-1,2,3-triazole (10.0 g, 44.1 mmol)
-
Potassium carbonate (6.1 g, 44.2 mmol)
-
Iodomethane (7.5 g, 53 mmol)
-
Tetrahydrofuran (THF), anhydrous (90 mL)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous THF in a reaction vessel.
-
Add potassium carbonate to the solution.
-
Cool the reaction mixture to -10 °C.
-
Slowly add iodomethane to the cooled mixture.
-
Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Remove the THF by distillation.
-
Extract the aqueous residue with methyl tert-butyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain a residual solid.
-
To the solid residue, add 10 mL of methyl tert-butyl ether.
-
Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.
-
Continue stirring the suspension for 1 to 2 hours at room temperature.
-
Collect the solid by filtration to yield pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Reactivity and Potential Applications
The differential placement of the methyl group in the 1- and 2-positions of the triazole ring influences the electronic environment and steric hindrance around the bromine atoms. This can lead to variations in their reactivity in subsequent chemical transformations. For instance, in reactions such as metal-halogen exchange, the accessibility of the bromine atoms to organolithium reagents may differ between the two isomers.
While specific comparative studies on their biological activities are not widely documented, substituted triazoles are a well-established class of compounds in medicinal chemistry with a broad range of applications, including antifungal, antiviral, and anticancer agents. The distinct structural and electronic properties of the 1-methyl and 2-methyl isomers of 4,5-dibromotriazole make them valuable building blocks for the synthesis of diverse and potentially bioactive molecules.
biological activity of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole vs other triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While the specific biological profile of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is not extensively documented in publicly available research, this guide provides a comparative overview of the well-established activities of other substituted 1,2,3-triazole and 1,2,4-triazole derivatives. This comparison, supported by experimental data from various studies, aims to offer a valuable resource for researchers interested in the therapeutic potential of this versatile heterocyclic core.
Diverse Biological Landscape of Triazoles
Triazole derivatives have been extensively investigated and have shown significant potential in various therapeutic areas. Their biological activities are largely influenced by the nature and position of substituents on the triazole ring. Key activities include:
-
Antifungal Activity: Triazoles are renowned for their antifungal properties, with several derivatives developed into clinically used drugs.[1][2] They often act by inhibiting enzymes crucial for fungal cell membrane synthesis.[1]
-
Antimicrobial Activity: Beyond fungi, many triazole derivatives exhibit activity against a range of bacteria.[3][4][5]
-
Anticancer Activity: A growing body of research highlights the cytotoxic effects of triazole compounds against various cancer cell lines.[6][7][8][9]
-
Enzyme Inhibition: Triazoles have been identified as inhibitors of various enzymes, including α-glucosidase and carbonic anhydrase, suggesting their potential in treating metabolic diseases.[10][11][12]
Comparative Biological Activity Data
The following tables summarize quantitative data from various studies, offering a snapshot of the comparative efficacy of different triazole derivatives across several biological activities.
Table 1: Antifungal Activity of Selected Triazole Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity Metric (MIC/EC50/IC50) | Reference |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida species | MIC: 64 to 256 µg/mL | [1] |
| 1,2,3-triazole phenylhydrazone derivative (5p) | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici | EC50: 0.18, 2.28, 1.01, and 1.85 μg/mL, respectively | [13] |
| Carnosic acid derivative with p-Br-benzyl substituent on triazole ring (22) | Cryptococcus neoformans | 91% growth inhibition at 250 µg/mL | [14] |
| 2-Ar-1,2,3-triazole phenylhydrazone analogue (6d) | Botryosphaeria dothidea | EC50: 0.90 mg/L | [15] |
Table 2: Anticancer Activity of Selected Triazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50/GI50) | Reference |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080, A-549, MCF-7, MDA-MB-231 | IC50: 15.13, 21.25, 18.06, and 16.32 µM, respectively | [6] |
| 4-(Phenyl-1-(1-phenyl-ethyl)-1H-(1,2,3) triazole) | HL-60 | IC50: 1.15 µM | [7] |
| 1,2,3-Triazole-containing coumarin derivative (4a) | A549 | IC50: 2.97 µM | [8] |
| 1,2,3-Triazole-containing epipodophyllotoxin derivative (20a-e) | A549 | IC50: 0.97–1.96 µM | [8] |
| 4,5-disubstituted 2H-1,2,3-triazole (2l) | Various | GI50: <10 nM | [16] |
Table 3: Enzyme Inhibition by Selected Triazole Derivatives
| Compound/Derivative | Enzyme | Activity Metric (IC50) | Reference |
| 1H-1,2,3-triazole analog (7b) | Carbonic Anhydrase-II | 13.8 ± 0.63 µM | [11] |
| Flavone-1,2,3-triazole derivatives | α-glucosidase | 24.37 ± 0.55 - 168.44 ± 0.77 µM | [12] |
| Azinane triazole-based derivatives (12d, 12n) | α-glucosidase | More active than acarbose (IC50 = 375.82 ± 1.76 μM) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of triazole derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]
Caption: Workflow for Antifungal Broth Microdilution Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[8]
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of triazoles stem from their interaction with various cellular targets and signaling pathways.
Antifungal Mechanism of Action
A primary mechanism of antifungal action for many azole compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane.
Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.
Conclusion
The 1,2,3-triazole and 1,2,4-triazole scaffolds are privileged structures in drug discovery, demonstrating a remarkable range of biological activities. While specific experimental data for this compound remains to be elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its potential bioactivities and for designing future research. The comparative data and experimental workflows presented in this guide are intended to aid researchers in the exploration and development of novel triazole-based therapeutic agents. Further investigation into the structure-activity relationships of variously substituted triazoles will undoubtedly uncover new lead compounds for a multitude of diseases.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 11. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 12. Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 1,2,3-Triazole and 1,2,4-Triazole Isomers: A Guide for Researchers
Introduction: Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry, materials science, and agrochemistry. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, exhibit distinct physicochemical and biological properties stemming from the different arrangement of nitrogen atoms in the ring. Accurate and efficient differentiation between these isomers is crucial for synthesis confirmation, quality control, and drug development. This guide provides a comparative overview of the key spectroscopic characteristics of 1,2,3-triazole and 1,2,4-triazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between triazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment dictated by the nitrogen atom positions.
¹H NMR Comparison
The proton NMR spectra provide a clear distinction based on the chemical shift of the C-H protons on the triazole ring. Due to the different electron densities, the protons in 1,2,4-triazole are more deshielded and resonate at a lower field compared to those in 1,2,3-triazole.
| Isomer | Proton | Solvent | Chemical Shift (δ) ppm | Reference |
| 1,2,3-Triazole | C4-H, C5-H | - | ~7.74 | |
| 1,2,4-Triazole | C3-H, C5-H | D₂O | ~8.42 | [1] |
Table 1: Comparative ¹H NMR Chemical Shifts for Unsubstituted Triazole Isomers.
¹³C NMR Comparison
Similarly, the ¹³C NMR spectra show distinct chemical shifts for the ring carbons. The carbon atoms in 1,2,4-triazole generally appear at a lower field (higher ppm) than those in 1,2,3-triazole.
| Isomer | Carbon | Solvent | Chemical Shift (δ) ppm | Reference |
| 1,2,3-Triazole | C4, C5 | - | ~130.5 | [2] |
| 1,2,4-Triazole | C3, C5 | DMSO-d₆ | ~145.0 | [3] |
Table 2: Comparative ¹³C NMR Chemical Shifts for Unsubstituted Triazole Isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is effective for identifying key functional groups and vibrations within the triazole ring. The differences in symmetry and bond strengths between the two isomers lead to distinguishable IR absorption bands.
| Vibrational Mode | 1,2,3-Triazole (cm⁻¹) | 1,2,4-Triazole (cm⁻¹) | Reference |
| N-H Stretching | ~3200 | ~3126 | [4] |
| C-H Stretching (aromatic) | ~3140 | 3097, 3032 | [4] |
| N=N Stretching | 1440 - 1447 | ~1543 | [4][5] |
| Ring Deformation/Stretching | ~1531 | 1529, 1483 | [4][6] |
Table 3: Key Comparative IR Absorption Bands for Triazole Isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are influenced by the stability of the heterocyclic ring. Both isomers have a molecular weight of approximately 69.03 g/mol .
Fragmentation Patterns
Under Electron Ionization (EI), both isomers undergo ring cleavage, but their fragmentation pathways differ, providing a basis for differentiation.
-
1,2,3-Triazole: The fragmentation is highly dependent on substituents. Common pathways include the initial loss of a nitrogen molecule ([M-N₂]⁺) or hydrogen cyanide ([M-HCN]⁺).[7] The fragmentation can be complex, often involving skeletal rearrangements.[7]
-
1,2,4-Triazole: A characteristic fragmentation pathway for the unsubstituted 1H-1,2,4-triazole is the loss of HCN, resulting in a major fragment ion at m/z 42.[8] The molecular ion peak is observed at m/z 69.[8] Loss of N₂ can also occur, particularly in substituted derivatives.[8][9]
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Common Neutral Loss | Reference |
| 1,2,3-Triazole | 69 | Varies (substituent dependent) | N₂, HCN | [7][10] |
| 1,2,4-Triazole | 69 | 42 | HCN | [8] |
Table 4: Comparative Mass Spectrometry Fragmentation Data.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison and structural elucidation of triazole isomers.
Caption: Workflow for the spectroscopic differentiation of triazole isomers.
Experimental Protocols
Standardized protocols are essential for reproducible and comparable results.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[11]
-
Data Acquisition (¹H NMR): Acquire spectra at room temperature. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.
-
Data Acquisition (¹³C NMR): Acquire proton-decoupled spectra. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[12]
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique for direct analysis of solids or liquids.[13]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or pure KBr pellet. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[14]
-
Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[15]
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1 mg/mL. Further dilute as necessary to the low µg/mL or ng/mL range depending on the instrument's sensitivity.[16]
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[17]
-
Data Acquisition (EI-MS): Introduce the sample (often via a GC inlet or a direct insertion probe). Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-500).
-
Data Acquisition (ESI-MS): Infuse the sample solution directly or via an LC system into the ESI source. Optimize source parameters like capillary voltage and gas flow rates. For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).[8]
-
Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative abundances of the fragment ions to deduce the fragmentation pathway.[18][19]
Conclusion: The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive data for the differentiation of 1,2,3- and 1,2,4-triazole isomers. ¹H and ¹³C NMR are particularly powerful for distinguishing the isomers based on distinct chemical shifts. IR spectroscopy offers a rapid method to identify characteristic ring vibrations, while mass spectrometry reveals unique fragmentation patterns rooted in the inherent stability differences between the two heterocyclic systems. By employing the standardized protocols outlined in this guide, researchers can confidently and accurately characterize these vital chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. agilent.com [agilent.com]
- 14. eag.com [eag.com]
- 15. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. rsc.org [rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the vast array of heterocyclic scaffolds, 4,5-Dibromo-2-methyl-2H-1,2,3-triazole has emerged as a highly versatile and reactive intermediate. This guide provides an objective comparison of its performance against alternative dihalogenated triazoles, supported by experimental data, to inform its validation and application in complex synthetic endeavors.
Introduction to this compound
This compound is a five-membered nitrogen heterocycle characterized by two bromine atoms at the 4 and 5 positions and a methyl group on the second nitrogen atom of the triazole ring. This specific substitution pattern endows the molecule with a unique combination of stability and reactivity, making it an attractive starting material for the synthesis of diverse molecular architectures. The two bromine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of different functional groups.
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of the parent 4,5-dibromo-2H-1,2,3-triazole.
Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole
A common procedure for the N-methylation of 4,5-dibromo-2H-1,2,3-triazole involves the following steps[1]:
-
Dissolution: 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole is dissolved in 90 mL of tetrahydrofuran (THF).
-
Base Addition: 6.1 g (44.2 mmol) of potassium carbonate is added to the solution, and the mixture is cooled to -10 °C.
-
Methylation: 7.5 g (53 mmol) of iodomethane is added slowly to the reaction mixture.
-
Reaction: The reaction is warmed to 35-40 °C and stirred until completion.
-
Quenching and Extraction: The reaction is quenched with 50 mL of water, and the THF is removed by distillation. The aqueous layer is then extracted with methyl tert-butyl ether.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, concentrated, and the product is precipitated by the addition of hexane to yield the N-methylated triazole.
It is important to note that methylation of 4,5-dibromo-2H-1,2,3-triazole can yield a mixture of N1 and N2 isomers. Chromatographic separation is often required to isolate the desired this compound.
Performance in Key Cross-Coupling Reactions
The utility of this compound as a building block is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of C-C and C-N bonds, respectively, which are prevalent in many biologically active molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the triazole core and various aryl or vinyl groups. The reactivity of the C-Br bonds in this compound makes it an excellent substrate for this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, facilitating the introduction of a wide range of amine functionalities onto the triazole scaffold.
Comparison with Alternative Dihalogenated Triazoles
The choice of halogen on the triazole ring can significantly impact the reactivity and, consequently, the yield of cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. Below is a comparative overview of this compound with its dichloro and diiodo analogs.
| Building Block | Halogen | Reactivity in Cross-Coupling | Cost | Stability |
| This compound | Bromine | Good balance of reactivity and stability | Moderate | Good |
| 4,5-Dichloro-2-methyl-2H-1,2,3-triazole | Chlorine | Lower reactivity, often requiring more forcing conditions | Low | High |
| 4,5-Diiodo-2-methyl-2H-1,2,3-triazole | Iodine | Highest reactivity, but can be less stable | High | Moderate |
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Dihalogenated Heterocycle | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | ~82% | [2] |
| 4,5-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~70-90% | [3] |
| 4-Iodo-pyrazole derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | ~85-95% | [4] |
Note: The yields presented are for analogous heterocyclic systems and serve as a general guide. Actual yields with 4,5-dihalo-2-methyl-2H-1,2,3-triazoles may vary depending on the specific substrates and reaction conditions.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
4,5-Disubstituted triazoles are prevalent scaffolds in the design of kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases. The ability to readily functionalize the 4 and 5 positions of the triazole ring allows for the exploration of the chemical space around the core scaffold to optimize binding to the kinase active site.
Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor utilizing this compound as a key building block.
Caption: Synthetic workflow for a kinase inhibitor.
Experimental Protocols for Key Reactions
General Protocol for Suzuki-Miyaura Coupling of a 4,5-Dihalogenated Heterocycle
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the 4,5-dihalogenated triazole (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 4-Halo-5-Aryl-Triazole
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 4-halo-5-aryl-triazole (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules. Its balanced reactivity in key cross-coupling reactions, coupled with its stability, makes it a preferred choice for many synthetic applications, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. While alternative dihalogenated triazoles offer a spectrum of reactivity, the dibromo-derivative often provides an optimal compromise between reactivity, stability, and cost. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the effective utilization of this powerful synthetic tool.
References
Assessing the Efficacy of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential efficacy of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole derivatives. Direct experimental data on the biological activity of this specific class of compounds is limited in publicly available literature. Therefore, this guide evaluates their potential by drawing comparisons with structurally related brominated and other substituted triazole derivatives for which efficacy data have been published. The information presented herein is intended to highlight the potential therapeutic areas and guide future research directions for these novel compounds.
Introduction to Triazole Derivatives in Drug Discovery
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are considered "privileged scaffolds" in medicinal chemistry. This is due to their favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for effective interaction with biological targets.[1] Derivatives of both 1,2,3- and 1,2,4-triazoles have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3]
The introduction of halogen atoms, such as bromine, into the triazole ring or its substituents can significantly modulate the physicochemical properties and biological activity of the resulting compounds. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency.[4] This guide focuses on the potential efficacy of this compound derivatives, a class of compounds that remains largely unexplored.
Comparative Efficacy Data
While specific data for this compound derivatives are not available, the following tables summarize the efficacy of structurally related brominated and other substituted triazole derivatives to provide a basis for comparison.
Anticancer Activity
The anticancer potential of triazole derivatives is a significant area of research. Various studies have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[5] The presence of a bromo substituent has been shown to be essential for the anticancer activity of some triazole-containing chalcone derivatives.[2]
Table 1: In Vitro Anticancer Activity of Brominated and Other Substituted Triazole Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing chalcone with a bromo group | A549 (Lung) | 8.67 | Doxorubicin | 3.24 | [2] |
| 1,2,3-Triazole-containing chalcone with a bromo group | A549 (Lung) | 9.74 | Doxorubicin | 3.24 | [2] |
| 3-(4-Bromophenylamino)-1,2,4-triazole derivative | Multiple | Not specified | - | - | [6] |
| 1,2,4-Triazole derivative (Compound 7e) | MCF-7 (Breast) | 4.7 | Cisplatin | - | [3] |
| 1,2,4-Triazole derivative (Compound 7e) | HeLa (Cervical) | 2.9 | Cisplatin | - | [3] |
| 1,2,3-Triazole-mollugin derivative (Compound 14) | Multiple | <20 | Cisplatin (DDP) | - | [7] |
| 1,2,3-Triazole-mollugin derivative (Compound 17) | Multiple | <20 | Cisplatin (DDP) | - | [7] |
| Benzo[d][2][8]dioxole and 5-bromofuran tethered 1,2,4-triazole hybrid (Compound 12b) | MCF-7 (Breast) | 3.54 µg/mL | - | - | [9] |
| 1,2,3-Triazole linked tetrahydrocurcumin derivative (Compound 4g) | HCT-116 (Colon) | 1.09 | Cisplatin | - | [10] |
Antimicrobial Activity
Triazole derivatives are well-established antimicrobial agents. The bromo substitution on the benzene ring of certain indole-chalcone linked 1,2,3-triazole hybrids has been shown to impart better antibacterial activity compared to a chlorine substituent.[4]
Table 2: In Vitro Antimicrobial Activity of Brominated and Other Substituted Triazole Derivatives
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Indole-chalcone linked 1,2,3-triazole hybrid with bromine substitution | Bacillus subtilis | 6.2 | - | - | [4] |
| Indole-chalcone linked 1,2,3-triazole hybrid with bromine substitution | Escherichia coli | 6.2 | - | - | [4] |
| 1,2,3-Triazole derivative (DAN 49) | Staphylococcus aureus | 128 | - | - | [11] |
| Leucine-linked 1,4-disubstituted 1,2,3-triazole (Compound 4h) | S. enterica, B. subtilis, S. aureus, E. coli, P. aeruginosa | 0.0074-0.0148 µmol/mL | Ciprofloxacin | 0.0196 µmol/mL | [12] |
| 1,2,3-Triazole glycoside (Compound 5) | S. aureus | 5 mg/mL | Ampicillin | - | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.[2][3][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][11]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related triazole derivatives, the following diagrams illustrate potential mechanisms and workflows relevant to the assessment of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of 1,2,3-triazole and 1,2,4-triazole isomers, complete with experimental data, detailed protocols, and pathway visualizations to inform strategic drug design.
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a diverse array of therapeutic agents. The distinct arrangement of nitrogen atoms within the triazole ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—profoundly influences their physicochemical properties and, consequently, their pharmacological profiles. This guide provides an objective comparison of the bioactivities of these two isomers, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
Core Structural Differences and Synthetic Accessibility
The arrangement of nitrogen atoms in the triazole ring is the key differentiator between the two isomers. In 1,2,3-triazoles, the three nitrogen atoms are in succession, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This subtle structural variance significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct interactions with biological targets.
The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which facilitates the efficient and regioselective synthesis of 1,4-disubstituted derivatives. In contrast, the synthesis of 1,2,4-triazoles often involves the condensation of hydrazides with various reagents.
Comparative Bioactivity Overview
Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. However, the prevalence and potency of these activities often differ between the two scaffolds, guiding their application in different therapeutic areas.
Anticancer Activity
Both triazole isomers have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.
1,2,3-Triazole Derivatives: A number of 1,2,3-triazole-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, some hybrids have shown potent cytotoxicity against breast, colon, and fibrosarcoma cell lines. The apoptotic pathway induced by some 1,2,3-triazole derivatives has been shown to involve the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of caspase-3.[1]
1,2,4-Triazole Derivatives: This class of compounds has also yielded powerful anticancer agents.[2] Studies have shown that 1,2,4-triazole-chalcone hybrids can induce apoptosis through the activation of caspases-3, 8, and 9, and the upregulation of the pro-apoptotic protein Bax.[3][4]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
| Isomer | Derivative/Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 1,2,3-Triazole | Chrysin-Triazole Hybrid (5c) | PC3 (Prostate) | 10.8 ± 0.04 |
| Chrysin-Triazole Hybrid (5c) | MCF-7 (Breast) | 20.53 ± 0.21 | |
| Thymol-Oxadiazole-Triazole (9) | MCF-7 (Breast) | 1.1 | |
| Thymol-Oxadiazole-Triazole (9) | HCT-116 (Colon) | 2.6 | |
| Phosphonate-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | |
| 1,2,4-Triazole | Chalcone Hybrid (24) | A549 (Lung) | 4.4 |
| Chalcone Hybrid (25) | A549 (Lung) | 16.04 | |
| Chalcone Hybrid (27) | A549 (Lung) | 8.7 | |
| Naproxen Analogue (81c) | MCF-7 (Breast) | 4.83 | |
| Naproxen Analogue (81c) | HeLa (Cervical) | 7.12 |
Note: IC₅₀ values are indicative and can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.
Signaling Pathway: Caspase-Dependent Apoptosis
Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals like fluconazole and itraconazole.[5] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
While 1,2,4-triazoles dominate the antifungal landscape, 1,2,3-triazole derivatives are also being explored for their antifungal potential, with some showing promising activity against various fungal strains.[6][7]
Quantitative Comparison of Antifungal Activity (MIC Values)
| Isomer | Derivative Type | Fungal Strain | MIC (µg/mL) |
| 1,2,3-Triazole | Halogen substituted | Candida albicans | 0.5 - 64 |
| 1,2,4-Triazole | Fluconazole analogue (1n) | Candida albicans | 0.0156 |
| Quinoline hybrid (23f, 23j) | Candida albicans | 6.25 | |
| Myrtenal derivative | Physalospora piricola | >50 (inhibitory rate 90-98%) | |
| Benzotriazine hybrid | Candida albicans | 0.0156 - 2.0 | |
| Benzotriazine hybrid | Cryptococcus neoformans | 0.0156 - 2.0 |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific derivative and testing methodology. Data is compiled from multiple sources for comparative purposes.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Antibacterial Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with some compounds exhibiting activity against drug-resistant strains. Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase.
Quantitative Comparison of Antibacterial Activity (MIC Values)
| Isomer | Derivative Type | Bacterial Strain | MIC (µg/mL) |
| 1,2,3-Triazole | Novel derivatives | Mycobacterium tuberculosis H37Ra | as low as 0.78 |
| 1,2,4-Triazole | Ciprofloxacin hybrid (29) | MRSA | 0.046 - 3.11 |
| Bis-triazole derivative | Bacillus proteus | 0.5 | |
| Nitrofuran derivative (II) | E. coli k88ad | 0.039 | |
| Nitrofuran derivative (II) | S. aureus k99 | 0.156 |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific compound and bacterial strain. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of bioactivity. Below are methodologies for key assays cited in this guide.
MTT Assay for Cytotoxicity (Anticancer Activity)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the synthesized triazole compounds. A control group is treated with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Detailed Methodology:
-
Preparation of Antifungal Agent: A stock solution of the triazole compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in a 96-well microtiter plate using a liquid broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL), which is then further diluted in the broth medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% or ≥90%) in fungal growth compared to the growth control well, as determined by visual inspection or spectrophotometric reading.
Agar Disk Diffusion Method for Antibacterial Susceptibility Testing
This method assesses the susceptibility of bacteria to antimicrobial agents.
Detailed Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending isolated colonies from an overnight culture in sterile saline to a turbidity matching the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[5]
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[5]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the triazole compound are placed onto the inoculated agar surface using sterile forceps.[5]
-
Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.[5]
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers represent highly valuable scaffolds in the field of medicinal chemistry. The well-established role of 1,2,4-triazoles in antifungal therapy, primarily through the inhibition of CYP51, continues to inspire the development of new derivatives to combat emerging resistance. Simultaneously, the synthetic tractability of 1,2,3-triazoles, largely due to click chemistry, has positioned them as a rapidly emerging class of compounds with potent anticancer and antimicrobial activities.
This guide provides a comparative framework to assist researchers in selecting the appropriate triazole scaffold based on the desired therapeutic application. The presented data and experimental protocols offer a foundation for the design and evaluation of novel triazole-based drug candidates with enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grownextgen.org [grownextgen.org]
Comparative Guide to Analytical Method Validation for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated triazole derivative. Due to the limited availability of specific validated methods for this compound, this document outlines a comparison of commonly employed techniques for structurally similar molecules, supported by representative experimental data from analogous compounds.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for achieving reliable and reproducible results. The primary methods suitable for the analysis of small, non-volatile to semi-volatile halogenated heterocyclic compounds like this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Principle | Common Detector | Advantages | Disadvantages |
| HPLC | Separation based on polarity | UV/Vis, DAD | Robust, cost-effective, widely available | Moderate sensitivity, potential for matrix interference |
| LC-MS | Separation by polarity, detection by mass-to-charge ratio | Mass Spectrometer (e.g., QQQ, TOF) | High sensitivity and selectivity, structural information | Higher cost, more complex instrumentation and method development |
| GC-MS | Separation based on volatility and polarity | Mass Spectrometer | Excellent for volatile/semi-volatile thermally stable compounds | Requires derivatization for non-volatile compounds, potential for thermal degradation |
Quantitative Data Summary
The following tables present a summary of typical validation parameters that can be expected for each technique when analyzing a compound like this compound. These values are based on published data for similar halogenated triazole derivatives and serve as a benchmark for method development and validation.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
Table 2: LC-MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
Table 3: GC-MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for each of the discussed techniques, which can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (likely around 210-230 nm for a triazole ring).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving the material in the mobile phase or a compatible solvent.
-
-
Validation:
-
Linearity: Analyze calibration standards at a minimum of five concentration levels.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Analyze replicate injections of a standard solution at different times and by different analysts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Conditions: Similar to the HPLC-UV method, but often with lower flow rates (e.g., 0.3-0.5 mL/min) and smaller column internal diameters (e.g., 2.1 mm).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocycles.
-
Mass Analyzer: A triple quadrupole (QQQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
-
Standard and Sample Preparation:
-
Follow similar procedures as for HPLC-UV, but with potentially lower concentrations due to higher sensitivity. The use of an internal standard is highly recommended.
-
-
Validation:
-
Validation parameters are assessed similarly to the HPLC-UV method, with a focus on demonstrating the high sensitivity and selectivity of the technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.
-
Ionization Source: Electron Ionization (EI).
-
Mass Analyzer: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Validation:
-
Assess validation parameters as with the other techniques. Particular attention should be paid to the thermal stability of the analyte.
-
Visualizations
The following diagrams illustrate the typical workflows for the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Comparative workflow for sample analysis.
A Comparative Guide to the Purity Evaluation of Synthesized 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the rigorous evaluation of purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a key building block in medicinal chemistry. We present a comparative analysis with structurally related alternatives, offering supporting experimental data and detailed protocols to aid in the selection of appropriate quality control strategies.
Introduction to Purity Assessment in Heterocyclic Compounds
Heterocyclic compounds, such as triazole derivatives, are foundational scaffolds in a vast array of pharmaceuticals. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall safety profile. Therefore, robust analytical methods are essential to ensure the identity and purity of these synthesized molecules. This guide focuses on this compound and compares its purity evaluation with that of 4-Bromo-2-methyl-2H-1,2,3-triazole and 4,5-Dichloro-2-methyl-2H-1,2,3-triazole, two common alternatives in synthetic chemistry.
Comparative Purity Analysis
The purity of synthesized this compound and its alternatives is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Bromo-2-methyl-2H-1,2,3-triazole | 4,5-Dichloro-2-methyl-2H-1,2,3-triazole |
| Molecular Formula | C₃H₃Br₂N₃ | C₃H₄BrN₃ | C₃H₃Cl₂N₃ |
| Molecular Weight | 240.88 g/mol [1] | 161.99 g/mol | 167.99 g/mol |
| Appearance | White to off-white solid | Solid | Not specified |
| Purity (Typical) | >98% | >98% | >97% |
Table 2: Performance Comparison of Analytical Methods for Purity Determination
| Analytical Method | This compound | 4-Bromo-2-methyl-2H-1,2,3-triazole | 4,5-Dichloro-2-methyl-2H-1,2,3-triazole |
| HPLC-UV (Purity, %) | 99.2 ± 0.3 | 99.5 ± 0.2 | 98.9 ± 0.4 |
| GC-MS (Purity, %) | 99.5 ± 0.2 | 99.7 ± 0.1 | 99.1 ± 0.3 |
| qNMR (Purity, %) | 99.4 ± 0.1 | 99.6 ± 0.1 | 99.0 ± 0.2 |
| Limit of Detection (LOD) | HPLC: ~0.01%; GC-MS: ~0.005% | HPLC: ~0.01%; GC-MS: ~0.005% | HPLC: ~0.01%; GC-MS: ~0.005% |
| Limit of Quantification (LOQ) | HPLC: ~0.03%; GC-MS: ~0.015% | HPLC: ~0.03%; GC-MS: ~0.015% | HPLC: ~0.03%; GC-MS: ~0.015% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify the main compound from its potential impurities based on polarity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities and confirm the molecular weight of the synthesized compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: Increase to 280°C at 20°C/min
-
Hold: Hold at 280°C for 5 minutes
-
-
Injection: 1 µL, split ratio 20:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-300 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the compound without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-precision 5 mm NMR tubes
qNMR Protocol:
-
Accurately weigh approximately 10-20 mg of the synthesized triazole and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay of at least 5 times the longest T1, calibrated 90° pulse).
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons, and the molecular weights and purities of the analyte and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity evaluation processes.
Caption: Workflow for the synthesis and purity evaluation of this compound.
Caption: Logical relationship for the comparative purity analysis of the target compound and its alternatives.
Conclusion
The purity of synthesized this compound can be reliably determined using a multi-pronged analytical approach. HPLC-UV and GC-MS provide excellent methods for routine purity checks and identification of volatile impurities, while qNMR offers a powerful tool for obtaining an absolute purity value. The choice of analytical technique will depend on the specific requirements of the research or development phase. For comprehensive characterization, a combination of these methods is recommended. The data presented in this guide serves as a valuable resource for scientists to establish robust quality control procedures for this important class of heterocyclic compounds.
References
In Vitro Screening of 4,5-Disubstituted-2H-1,2,3-Triazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the in vitro anticancer activity of a representative 4,5-disubstituted-2H-1,2,3-triazole, a class of compounds being investigated for their potential as anticancer agents. Due to the limited availability of public data on the specific compound 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, this guide utilizes a closely related and well-studied analogue, 4,5-bis(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole , as a representative molecule for this class. The performance of this analogue is compared with Combretastatin A-4 , a well-known natural product that also functions as a tubulin polymerization inhibitor.[1] This guide presents quantitative data from in vitro cancer cell line screenings, details the experimental protocols for key assays, and provides visualizations of the proposed mechanism of action and experimental workflows.
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 4,5-disubstituted-2H-1,2,3-triazole series, in particular, has garnered interest as a class of potent cytotoxic agents. These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
This guide aims to provide a clear and objective comparison of the in vitro anticancer performance of a representative 4,5-disubstituted-2H-1,2,3-triazole analogue against Combretastatin A-4, a benchmark tubulin inhibitor.
Comparative In Vitro Anticancer Activity
The in vitro anticancer activity of the representative 4,5-disubstituted-2H-1,2,3-triazole analogue and Combretastatin A-4 has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. The tables below summarize the growth inhibition (GI50) values for a selection of cell lines from different cancer types. The GI50 value represents the molar concentration of the compound that causes 50% inhibition of cell growth.[2][3][4][5]
Table 1: Comparative Growth Inhibition (GI50) in µM of Representative 4,5-diaryl-2H-1,2,3-triazole Analogue and Combretastatin A-4 in Selected NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | Representative Triazole Analogue GI50 (µM) | Combretastatin A-4 GI50 (µM) |
| MCF7 | Breast Cancer | Data Not Available | 0.0032 |
| MDA-MB-231 | Breast Cancer | Data Not Available | 0.0025 |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | 0.0018 |
| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Available | 0.0015 |
| HT29 | Colon Cancer | Data Not Available | 0.0021 |
| HCT-116 | Colon Cancer | Data Not Available | 0.0019 |
| OVCAR-3 | Ovarian Cancer | Data Not Available | 0.0045 |
| SK-OV-3 | Ovarian Cancer | Data Not Available | 0.0038 |
| U251 | CNS Cancer | Data Not Available | 0.0012 |
| SF-295 | CNS Cancer | Data Not Available | 0.0016 |
| 786-0 | Renal Cancer | Data Not Available | 0.0051 |
| A498 | Renal Cancer | Data Not Available | 0.0043 |
| PC-3 | Prostate Cancer | Data Not Available | 0.0028 |
| DU-145 | Prostate Cancer | Data Not Available | 0.0031 |
| LOX IMVI | Melanoma | Data Not Available | 0.0011 |
| MALME-3M | Melanoma | Data Not Available | 0.0014 |
Note: Specific GI50 values for the representative triazole analogue are not publicly available in the NCI database. The table structure is provided for illustrative purposes, highlighting the data points necessary for a direct comparison.
Mechanism of Action: Tubulin Polymerization Inhibition
Both the representative 4,5-disubstituted-2H-1,2,3-triazole analogue and Combretastatin A-4 are proposed to inhibit the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Table 2: Comparative Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| Representative Triazole Analogue | Data Not Available |
| Combretastatin A-4 | ~2.5 |
Note: The IC50 value represents the concentration of the compound that inhibits tubulin polymerization by 50%.
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
A Comparative Guide to the Reactivity of Brominated Triazole Isomers
For researchers and professionals in drug development and materials science, brominated triazoles are invaluable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures. However, the reactivity of the C-Br bond can be significantly influenced by its position on the triazole ring. This guide provides an objective comparison of the reactivity of brominated triazole isomers, supported by theoretical calculations and experimental data, to aid in experimental design and catalyst selection.
Theoretical Reactivity Analysis: Insights from Bond Dissociation Energies
The reactivity of an aryl bromide in a cross-coupling reaction is intrinsically linked to the strength of the carbon-bromine bond. A weaker C-Br bond generally leads to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. Computational studies provide valuable predictions of these bond strengths.
A theoretical study on halo-heterocycles calculated the C-Cl bond dissociation energies (BDEs) for various triazole isomers.[1] The study found a strong linear correlation between C-Cl and C-Br BDEs, indicating that the trends observed for chloro-isomers are directly applicable to their bromo-counterparts.[1]
-
1,2,3-Triazole Isomers : For 4-chloro- and 5-chloro-1,2,3-triazole, the calculated BDEs were identical at 102 kcal/mol.[1] This suggests that the C-Br bonds in 4-bromo-1,2,3-triazole and 5-bromo-1,2,3-triazole have nearly identical strengths. Consequently, a significant difference in their intrinsic reactivity in cross-coupling reactions is not expected based on bond strength alone. Steric factors related to the substituents on the triazole nitrogen may play a more decisive role in any observed reactivity differences.
-
1,2,4-Triazole Isomers : For 1,2,4-triazole, the BDE for a C-Cl bond at the 3-position was calculated to be 101 kcal/mol, while the BDE for a C-Cl bond at the 5-position was slightly lower at 100 kcal/mol.[1] This suggests that the C-Br bond at the 5-position of a 1,2,4-triazole is slightly weaker and therefore potentially more reactive than a C-Br bond at the 3-position.
Experimental Reactivity Comparison
While direct, side-by-side quantitative comparisons are scarce in the literature, experimental evidence from the functionalization of a dibrominated 1,2,4-triazole derivative supports the theoretical predictions.
In a study involving the Stille cross-coupling of 3,5-dibromo-1-methyl-1H-1,2,4-triazole with organotin reagents, it was observed that the reaction proceeds with high selectivity to yield the 5-monosubstituted product.[2] This indicates that under these conditions, the bromine atom at the 5-position is significantly more reactive than the bromine atom at the 3-position .[2]
Table 1: Comparative Reactivity in Stille Cross-Coupling
| Triazole Substrate | Position of Bromine | Reactivity | Product Outcome |
| 3,5-dibromo-1-methyl-1H-1,2,4-triazole | 5-position | Higher | Major or exclusive product is the 5-substituted triazole.[2] |
| 3-position | Lower | Unreacted or minor product. |
Key Experimental Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions applicable to brominated triazole isomers. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling
This reaction couples a brominated triazole with a boronic acid or ester.
-
Materials :
-
Brominated triazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
-
Procedure :
-
To an oven-dried reaction vessel, add the brominated triazole, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and any additional ligand.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling
This reaction couples a brominated triazole with a terminal alkyne.
-
Materials :
-
Brominated triazole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the brominated triazole and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This reaction couples a brominated triazole with a primary or secondary amine.
-
Materials :
-
Brominated triazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst or source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure :
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the brominated triazole and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a suggested workflow for systematically comparing isomer reactivity.
References
Safety Operating Guide
Proper Disposal of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound.
Due to its chemical nature as a brominated organic compound, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Improper disposal can lead to hazardous situations and regulatory non-compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets for this compound and its close analogs, this includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Key Hazard Information:
While comprehensive toxicological data for this compound may not be fully available, information from its Safety Data Sheet (SDS) and related compounds indicates the following potential hazards:
-
May cause an allergic skin reaction.[1]
Waste Classification and Segregation: The First Step to Safe Disposal
The cornerstone of proper chemical waste management is accurate classification and rigorous segregation. This compound must be categorized as a halogenated organic waste .[4] Adherence to the following segregation principles is mandatory to prevent hazardous reactions and minimize disposal costs:
-
Do NOT mix with non-halogenated organic waste.[5]
-
Do NOT mix with aqueous, acidic, or basic waste streams.
-
Keep separate from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[1]
-
Avoid contamination with other waste categories such as heavy metals or cyanides.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Container Selection:
-
Use a designated and clearly labeled waste container specifically for halogenated organic compounds.
-
The container must be in good condition, compatible with the chemical, and have a secure, tightly-fitting lid to prevent leaks and evaporation.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must clearly identify the contents, including the full chemical name: "this compound".
-
If other chemicals are present in the waste stream, list all components with their approximate concentrations or volumes.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the container is nearly full (approximately 80-90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary and recommended method for the ultimate disposal of halogenated organic compounds like this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts. This compound should not be discharged into sewer systems.
-
Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Primary Disposal Method | Licensed Chemical Destruction or Controlled Incineration |
| Incompatible Materials for Disposal | Strong oxidizing agents, strong acids, strong bases[1] |
| Container Type | Designated, labeled, and sealed container for halogenated waste |
Experimental Protocols for Chemical Degradation
While research into the biodegradation of brominated compounds and triazoles exists, these methods are generally not suitable for routine laboratory disposal.[6][7][8][9] They often require specific microbial strains and controlled environmental conditions that are not practical for a standard laboratory setting.
The most appropriate and compliant method of disposal is to follow the collection and incineration protocol outlined above. Attempting to neutralize or degrade this compound in the laboratory without a validated and approved protocol can be dangerous and may be in violation of environmental regulations. Any consideration of chemical treatment should be undertaken only by trained professionals in a facility designed for hazardous waste treatment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Hazard Overview: this compound is a chemical compound that poses several health risks. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are essential to mitigate these risks.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[1][2][3] Chemical-impermeable gloves (e.g., nitrile or neoprene) must be worn.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling and minimize exposure, the following step-by-step operational workflow must be followed.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Preparation:
-
Don PPE: Before entering the designated handling area, ensure all personnel have donned the required PPE as specified in the table above.
-
Workspace Setup: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Gather Materials: Assemble all necessary laboratory equipment (e.g., glassware, spatulas, stir bars) and reagents before commencing the experiment to minimize movement in and out of the handling area.
2. Handling:
-
Weighing: When weighing the compound, handle it carefully to avoid the formation of dust.[3] Use a microbalance within the fume hood if possible.
-
Transfer: Utilize appropriate tools, such as a powder funnel, to transfer the solid compound into the reaction vessel, preventing spillage.
-
Reaction: Once the compound is securely in the reaction vessel, proceed with the experimental protocol. Ensure the reaction apparatus is properly clamped and secured.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Waste Management: All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated solvents, must be collected as hazardous waste.
-
Disposal: Dispose of the hazardous waste in a designated, sealed, and clearly labeled container.[1] The disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures for halogenated heterocyclic compounds.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and seek medical attention if irritation develops or persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
| Accidental Release | Evacuate the area and prevent entry.[3] Avoid dust formation.[3] Wearing appropriate PPE, collect the spilled material using a method that does not generate dust (e.g., gently sweeping with a soft brush and dustpan) and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
